1-Chloro-4-ethynylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZJRTMTKGYJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26797-71-7 | |
| Record name | Benzene, 1-chloro-4-ethynyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90236275 | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-73-4 | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-4-ethynylbenzene. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed, generalized experimental protocols for the determination of key physical properties are also included to support laboratory research and development.
Core Physical and Chemical Properties
This compound, also known as 4-chlorophenylacetylene, is an organic compound with the chemical formula C₈H₅Cl.[1][2][3][4] It is a flammable solid that appears as a white to almost white powder or crystal.[5] This compound is a key building block in organic synthesis, particularly in cross-coupling reactions like the Sonogashira reaction.
Quantitative Data Summary
The following tables summarize the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅Cl | [1][2][3][4] |
| Molecular Weight | 136.58 g/mol | [1][2][6] |
| Appearance | White to Almost white powder to crystal | [5][7] |
| Melting Point | 45-49 °C | [1][5][6][8] |
| Boiling Point | 79-82 °C at 23 mmHg; 178.5 °C at 760 mmHg | [1][3][9] |
| Density | 1.15 g/cm³ - 1.24 g/cm³ (at 50 °C) | [1][3] |
| Flash Point | 10 °C (closed cup) | [8] |
| Vapor Pressure | 1.33 mmHg at 25°C | [1][3] |
| Refractive Index | 1.564 | [1][3] |
| Solubility Profile | |
| Water | Insoluble |
| Organic Solvents | Soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene. |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectral Data Type | Key Features |
| ¹H NMR | Spectra available from sources like Sigma-Aldrich.[2][10] |
| ¹³C NMR | Spectra available from sources like SpectraBase.[2][10] |
| Infrared (IR) | Spectra available, with characteristic peaks for the alkyne and chloro-aromatic functionalities.[11] |
| Mass Spectrometry (MS) | GC-MS data available from NIST and other databases.[2][12] |
Experimental Protocols
The following are generalized methodologies for the determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.
¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance spectrum to identify the chemical environments of the hydrogen atoms in the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the resonance frequency of the ¹H nucleus, and the magnetic field is locked and shimmed to achieve homogeneity.
-
Data Acquisition: A standard single-pulse experiment is typically used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. The signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Solid): A small amount of solid this compound can be analyzed as a Nujol mull or a KBr pellet. For a Nujol mull, the sample is ground with a drop of Nujol (mineral oil) and then pressed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify the functional groups present.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization: A small sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically by a high-energy electron beam (Electron Ionization - EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The peak with the highest m/z ratio often corresponds to the molecular ion (M+), providing the molecular weight. Other peaks represent fragment ions, which can give information about the molecule's structure.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of an organic compound like this compound.
References
- 1. How To [chem.rochester.edu]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chemconnections.org [chemconnections.org]
An In-depth Technical Guide to 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-4-ethynylbenzene, a key reagent in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and materials science applications.
Core Molecular Data
This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a chloro group and an ethynyl (B1212043) group at the para positions. Its fundamental properties are crucial for stoichiometric calculations and analytical characterization.
Table 1: Chemical Formula and Molecular Weight
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅Cl | [1][2][3][4][5] |
| Molecular Weight | 136.578 g/mol | [1] |
| 136.58 g/mol | [2][3][5] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | (p-Chlorophenyl)acetylene, (4-Chlorophenyl)acetylene | [1][2] |
| CAS Number | 873-73-4 | [1][2][3][4] |
| InChI Key | LFZJRTMTKGYJRS-UHFFFAOYSA-N | [1][2] |
| SMILES | C#CC1=CC=C(C=C1)Cl | [2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
Table 3: Physical and Chemical Properties
| Property | Value | Reference |
| Physical Form | Solid, White to Almost white powder/crystal | |
| Melting Point | 45-47 °C | [5] |
| Boiling Point | 79-82 °C (at 23 mmHg) | [5] |
| Solubility | Insoluble in water. Soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene. | [5] |
Experimental Protocols: Application in Sonogashira Coupling
This compound is a valuable substrate in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[6]
General Methodology for Sonogashira Coupling:
The reaction involves a palladium catalyst, a copper(I) cocatalyst, and an amine base to couple the terminal alkyne of this compound with an aryl or vinyl halide.[6][7][8]
Key Reagents & Conditions:
-
Substrates: this compound and an aryl/vinyl halide (e.g., iodobenzene, bromobenzene).
-
Palladium Catalyst: A palladium(0) source is essential. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[8][9]
-
Copper(I) Cocatalyst: Typically copper(I) iodide (CuI) is used to facilitate the reaction.[7]
-
Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), is required to deprotonate the alkyne.[8]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used.
-
Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and substrates.
Illustrative Experimental Workflow:
References
- 1. Benzene, 1-chloro-4-ethynyl- [webbook.nist.gov]
- 2. Benzene, 1-chloro-4-ethynyl- | C8H5Cl | CID 70118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Synthonix, Inc > Alkynes > 873-73-4 | this compound [synthonix.com]
- 5. chembk.com [chembk.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
solubility of 1-Chloro-4-ethynylbenzene in organic solvents
An In-depth Technical Guide on the Solubility of 1-Chloro-4-ethynylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in organic synthesis. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds.
Core Concepts in Solubility
The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a relatively nonpolar molecule, characterized by a substituted aromatic ring. Its solubility is therefore expected to be higher in organic solvents with low to moderate polarity and limited in highly polar solvents like water.
Qualitative Solubility Data
Based on available safety data sheets and chemical supplier information, the solubility of this compound has been qualitatively described. This information is summarized in the table below.
| Solvent | Qualitative Solubility |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
| Ethyl acetate | Soluble |
| Hexane | Soluble |
| Methanol | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Soluble |
| Water | Insoluble |
This data is compiled from various chemical supplier databases.[1][2]
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of a solid organic compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Scintillation vials or test tubes with sealable caps
-
Constant temperature bath (e.g., water bath or heating block)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for collecting the filtrate
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid this compound to a scintillation vial or test tube. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary and may need to be determined empirically (typically several hours to 24 hours).
-
-
Sample Collection and Filtration:
-
Allow the vial to sit undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Quickly attach a syringe filter to the syringe.
-
Dispense the solution through the filter into a pre-weighed collection vial. This step removes any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the mass of the collection vial containing the filtrate.
-
Evaporate the solvent from the collection vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute to avoid decomposition.
-
Once the solvent has been completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A flowchart outlining the key steps for the experimental determination of the solubility of a solid organic compound.
Safety Considerations:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
References
Spectroscopic Profile of 1-Chloro-4-ethynylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-chloro-4-ethynylbenzene (C8H5Cl), a valuable building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.45-7.47 | m | 2H, Aromatic | |
| 7.32-7.36 | m | 2H, Aromatic | |
| 3.09 | s | 1H, Ethynyl |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 134.23 | Aromatic C-Cl |
| 132.80 | Aromatic CH |
| 128.68 | Aromatic CH |
| 121.75 | Aromatic C-C≡CH |
| 90.28 | ≡C-H |
| 88.21 | -C≡ |
Solvent: CDCl₃, Instrument Frequency: 100 MHz
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2100 | Medium, Sharp | C≡C stretch |
| ~1590, 1481 | Medium | C=C aromatic ring stretch |
| ~1091 | Strong | C-Cl stretch |
| ~831 | Strong | C-H out-of-plane bend (p-disubstituted) |
Sample Preparation: Neat
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 136 | High | [M]⁺ (Molecular ion, ³⁵Cl) |
| 138 | Medium | [M+2]⁺ (Isotope peak, ³⁷Cl) |
| 101 | Medium | [M-Cl]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) within an NMR tube.[1] The sample is thoroughly mixed to ensure homogeneity.[1]
Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3] For ¹H NMR, the spectral window generally covers a range of -1 to 9 ppm.[4] For ¹³C NMR, a typical spectral window is -10 to 180 ppm.[4] The chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5]
Data Acquisition: A background spectrum of the empty ATR crystal is first recorded to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[5] The sample spectrum is then collected. The data is typically presented in terms of wavenumber (cm⁻¹) versus transmittance.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.[6] The molecular ion peak ([M]⁺) and the isotopic pattern for chlorine ([M+2]⁺) are key features in the spectrum of this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Synthesis of 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and effective synthetic routes for the preparation of 1-chloro-4-ethynylbenzene, a valuable building block in medicinal chemistry and materials science. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
This compound serves as a key intermediate in the synthesis of a wide range of organic molecules due to its versatile functional groups: a chloro substituent amenable to various cross-coupling reactions and a terminal alkyne ready for cycloadditions, polymerizations, and further coupling reactions. This guide details three primary synthetic pathways to access this compound: the Sonogashira coupling, a route commencing from 4-chloroacetophenone, and the Corey-Fuchs reaction.
Synthetic Routes
Route 1: Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound synthesis, this typically involves the coupling of a 4-chlorophenyl halide with a protected or terminal acetylene (B1199291) source. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1]
A common and effective strategy employs the coupling of 1-chloro-4-iodobenzene (B104392) with a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA), followed by in-situ or subsequent deprotection of the silyl (B83357) group.[1]
Experimental Protocol: Sonogashira Coupling of 1-Chloro-4-iodobenzene with Trimethylsilylacetylene
To a solution of 1-chloro-4-iodobenzene (1.0 eq) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and an amine base, is added bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq). The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Trimethylsilylacetylene (1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until completion, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the precipitated amine salt, and the solvent is removed under reduced pressure. The residue is then dissolved in a solvent like methanol (B129727) or THF, and a base such as potassium carbonate or potassium fluoride (B91410) is added to effect the deprotection of the trimethylsilyl (B98337) group. After stirring at room temperature, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated to afford the crude product, which can be purified by column chromatography on silica (B1680970) gel to yield this compound.
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | 1-Chloro-4-iodobenzene | 1-Bromo-4-chlorobenzene |
| Alkyne Source | Trimethylsilylacetylene | Acetylene (gas) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI | CuI |
| Base | Triethylamine | n-Butylamine |
| Solvent | THF | Toluene |
| Temperature | Room Temperature | 70 °C |
| Typical Yield | 85-95% | 70-85% |
Table 1: Comparison of Sonogashira Coupling Conditions.
Route 2: Synthesis from 4-Chloroacetophenone
An alternative route to this compound begins with the readily available 4-chloroacetophenone. This method involves the conversion of the ketone to a vinylidene chloride intermediate, followed by an elimination reaction to form the alkyne.
Experimental Protocol: Synthesis from 4-Chloroacetophenone
In a reaction flask, 4-chloroacetophenone (1.0 eq) is reacted with phosphorus pentachloride (1.1-1.2 eq) at an elevated temperature (e.g., 70-80 °C). The reaction proceeds with the evolution of hydrogen chloride gas. After the reaction is complete, the phosphorus oxychloride is removed by distillation under reduced pressure. The resulting crude 1-chloro-4-(1,1-dichloroethyl)benzene (B15472697) is then subjected to a double dehydrochlorination reaction. This is typically achieved by treating the intermediate with a strong base, such as sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in a suitable solvent like THF, at low temperatures. The reaction mixture is stirred for several hours and then quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or distillation under reduced pressure yields this compound.[2]
| Parameter | Condition |
| Starting Material | 4-Chloroacetophenone |
| Reagent 1 | Phosphorus pentachloride |
| Intermediate | 1-Chloro-4-(1,1-dichloroethyl)benzene |
| Reagent 2 | Sodium amide in liquid ammonia or Potassium tert-butoxide |
| Typical Yield | 60-75% |
Table 2: Reaction Conditions for Synthesis from 4-Chloroacetophenone.
Route 3: Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4] This two-step process involves the initial formation of a dibromo-olefin from 4-chlorobenzaldehyde (B46862), which is then converted to the desired alkyne.[3][4]
Experimental Protocol: Corey-Fuchs Reaction of 4-Chlorobenzaldehyde
Step 1: To a solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous dichloromethane (B109758) at 0 °C is added carbon tetrabromide (1.0 eq). The mixture is stirred for a short period, and then a solution of 4-chlorobenzaldehyde (1.0 eq) in dichloromethane is added. The reaction is allowed to warm to room temperature and stirred until the aldehyde is consumed, as monitored by TLC. The reaction mixture is then concentrated, and the crude product, 1-chloro-4-(2,2-dibromovinyl)benzene, is isolated and purified, typically by column chromatography.
Step 2: The purified 1-chloro-4-(2,2-dibromovinyl)benzene (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. To this solution is slowly added n-butyllithium (2.1 eq). The reaction mixture is stirred at this temperature for a period of time and then allowed to warm to room temperature. The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting this compound can be further purified by column chromatography or distillation.
| Parameter | Condition |
| Starting Material | 4-Chlorobenzaldehyde |
| Reagents (Step 1) | Triphenylphosphine, Carbon tetrabromide |
| Intermediate | 1-Chloro-4-(2,2-dibromovinyl)benzene |
| Reagent (Step 2) | n-Butyllithium |
| Typical Overall Yield | 70-85% |
Table 3: Reaction Conditions for the Corey-Fuchs Reaction.
Signaling Pathways and Experimental Workflows
Figure 1: Comparative overview of the three main synthetic routes to this compound.
Figure 2: Detailed experimental workflow for the Sonogashira coupling route.
Conclusion
This guide has outlined three robust and versatile synthetic routes to this compound. The Sonogashira coupling offers a high-yielding and reliable method, particularly when starting from the corresponding iodo-substituted precursor. The route from 4-chloroacetophenone provides a cost-effective alternative, though it may involve harsher reaction conditions. The Corey-Fuchs reaction is an excellent choice for the conversion of 4-chlorobenzaldehyde to the desired alkyne with good overall yields. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.
References
The Strategic Application of 1-Chloro-4-ethynylbenzene in the Synthesis of Targeted Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-ethynylbenzene has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted anticancer therapies. Its unique structural features—a terminal alkyne for versatile coupling reactions and a chloro-substituted phenyl ring for modulating biological activity—make it an invaluable synthon for creating potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on pyrimidine-based kinase inhibitors. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic and signaling pathways are presented to facilitate further research and drug discovery efforts in this domain.
Introduction: The Versatility of a Core Synthon
This compound, also known as 4-chlorophenylacetylene, is a commercially available solid with the molecular formula C₈H₅Cl and a molecular weight of 136.58 g/mol .[1][2][3] Its key reactive features are the terminal alkyne group, which readily participates in carbon-carbon bond-forming reactions, and the chlorine atom on the phenyl ring, which can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.
The primary utility of this compound in medicinal chemistry lies in its application in the Sonogashira cross-coupling reaction.[4] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct and efficient route to a wide array of complex molecular architectures.[4] This versatility has been exploited in the synthesis of numerous biologically active compounds, particularly in the realm of oncology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 873-73-4 | [1][2] |
| Molecular Formula | C₈H₅Cl | [1][2] |
| Molecular Weight | 136.58 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 45-47 °C | [1] |
| Solubility | Soluble in organic solvents such as THF, DMF, and acetone. | [1] |
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of modern cancer therapy. The 4-chlorophenyl moiety, often introduced via this compound, is a common feature in many potent kinase inhibitors.
Pyrimidine-Based Kinase Inhibitors
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors.[1][2][5][6][7] The combination of a pyrimidine core with a 4-chlorophenyl group, linked via an ethynyl (B1212043) bridge, has proven to be a successful strategy for developing potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[1][6]
For instance, derivatives of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine, structurally similar to the EGFR inhibitor erlotinib (B232), have been synthesized and shown to possess significant anticancer activity.[7] The synthesis of such molecules often involves a key Sonogashira coupling step between a halogenated quinazoline (B50416) or pyrimidine core and an appropriately substituted phenylacetylene, such as this compound.
Structure-Activity Relationship (SAR) Insights
The presence of the 4-chlorophenyl group can significantly impact the biological activity of kinase inhibitors. In a series of pyrimidine-based Aurora kinase inhibitors, the introduction of a (4-chloro-2-fluorophenyl) group led to a compound with potent activity in reducing the levels of cMYC and MYCN oncoproteins in cancer cells.[1] This highlights the importance of the substitution pattern on the phenyl ring for achieving desired pharmacological effects.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound in the synthesis of medicinally relevant compounds.
General Procedure for Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone for the application of this compound. A general protocol is provided below, which can be adapted for specific substrates.
Diagram 1: General Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol:
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).
-
To this mixture, add a solution of this compound (1.2 eq) in the same solvent.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
The following protocol describes the synthesis of a key intermediate for a pyrimidine-based Aurora kinase inhibitor, adapted from a published procedure.[1]
Diagram 2: Synthetic Pathway to a Pyrimidine Intermediate
Caption: Synthetic route to a key pyrimidine intermediate.
Protocol:
-
Synthesis of 4-chloro-6-hydrazinopyrimidine: To a solution of 4,6-dichloropyrimidine in ethanol (B145695), add hydrazine hydrate dropwise at room temperature. Stir the reaction mixture for the specified time, and then concentrate under reduced pressure. The resulting solid can be used in the next step without further purification.[8]
-
Synthesis of the pyrimidine-hydrazone intermediate: Dissolve 4-chloro-6-hydrazinopyrimidine and 6-methoxy-1-tetralone in ethanol and reflux the mixture. Monitor the reaction by TLC. After completion, cool the reaction mixture to obtain the crude product, which can be purified by recrystallization.[8]
Biological Activity and Data Presentation
The ultimate goal of synthesizing these molecules is to evaluate their biological activity. The following table summarizes the anticancer activity of a series of erlotinib derivatives, which contain a related 3-ethynylphenyl moiety, highlighting the potency that can be achieved with this class of compounds.
Table 2: In Vitro Anticancer Activity of Erlotinib Derivatives Against HeLa Cells
| Compound | IC₅₀ (µM) | Reference |
| Erlotinib | >10 | [9] |
| 4d | 7.02 | [9] |
| 4i | 4.36 | [9] |
| 4k | 4.16 | [9] |
| 4l | 4.51 | [9] |
| 4m | 3.79 | [9] |
| 4n | 8.21 | [9] |
Biological Assay Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.
Diagram 3: Workflow of an MTT Assay
Caption: A simplified workflow for a typical MTT cell viability assay.
Protocol:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (synthesized using this compound) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
The synthesized kinase inhibitors often target critical signaling pathways involved in cancer cell proliferation and survival. For example, EGFR inhibitors block the downstream signaling cascades that are activated upon ligand binding to the receptor.
Diagram 4: Simplified EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of targeted anticancer agents. Its utility in the Sonogashira coupling reaction provides a straightforward entry into a diverse range of complex molecules, most notably pyrimidine-based kinase inhibitors. The 4-chlorophenyl moiety plays a crucial role in modulating the biological activity of these compounds, leading to the development of potent inhibitors of key cancer-related signaling pathways. The experimental protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of the next generation of targeted cancer therapies.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling using 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] The reaction can often be carried out under mild conditions, such as at room temperature and in aqueous media, making it a valuable tool in complex molecule synthesis.[1]
This document provides detailed application notes and protocols for the Sonogashira coupling reaction specifically utilizing 1-chloro-4-ethynylbenzene as the terminal alkyne component. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful coupling can be achieved with appropriate catalyst systems and reaction conditions.[2]
Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Copper-Catalyzed Sonogashira Coupling Mechanism
Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[3]
-
Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[4]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex, regenerating the copper(I) halide.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (an arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Copper-Free Sonogashira Coupling Mechanism
In the absence of a copper co-catalyst, the reaction can still proceed, albeit sometimes requiring more forcing conditions. The proposed mechanism for the copper-free Sonogashira reaction involves the direct reaction of the alkyne with the palladium complex.[4]
Caption: Proposed catalytic cycle for the copper-free Sonogashira coupling.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound with aryl halides. Specific reaction conditions may need to be optimized for individual substrates.
General Experimental Workflow
Caption: General workflow for a Sonogashira coupling experiment.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a representative example for the coupling of this compound with an aryl iodide, which is the most reactive class of aryl halides in this reaction.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, this compound, and the solvent.
-
Add the base (TEA or DIPEA) to the mixture.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst (PdCl₂(PPh₃)₂) and the copper(I) iodide (CuI) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diarylacetylene.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is adapted for the less reactive aryl bromides and avoids the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts.[4] This often requires a more specialized ligand and a stronger base.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF)) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide, this compound, palladium acetate, XPhos ligand, and cesium carbonate to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Data Presentation
The following tables summarize representative conditions and yields for the Sonogashira coupling of this compound with various aryl halides. Please note that these are illustrative examples and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Copper-Catalyzed Sonogashira Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 60 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | DMF | RT | 8 | 90-98 |
| 3 | 4-Bromobenzaldehyde | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | Toluene | 80 | 24 | 70-80 |
| 4 | 3-Bromoquinoline | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (3) | Dioxane | 90 | 18 | 75-85 |
Table 2: Copper-Free Sonogashira Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 24 | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | [Pd(allyl)Cl]₂ (1) | SPhos (2) | Cs₂CO₃ (2) | t-BuOH | 100 | 16 | 80-90 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 120 | 36 | 50-60 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | DMF | 120 | 24 | 65-75 |
Concluding Remarks
The Sonogashira coupling of this compound provides a versatile method for the synthesis of a wide range of unsymmetrically substituted diarylacetylenes. The choice between a copper-catalyzed or copper-free protocol often depends on the reactivity of the aryl halide coupling partner and the potential for side reactions. For more reactive aryl iodides, standard copper-catalyzed conditions are often sufficient. For less reactive aryl bromides and chlorides, copper-free conditions employing specialized phosphine (B1218219) ligands and stronger bases at elevated temperatures are typically required to achieve good to excellent yields. Careful optimization of the reaction parameters, including the catalyst system, base, solvent, and temperature, is crucial for the successful implementation of this powerful synthetic transformation.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and efficiency. 1-Chloro-4-ethynylbenzene, a readily available and versatile building block, serves as a valuable substrate in a variety of these transformations. Its terminal alkyne and aryl chloride functionalities allow for selective participation in several key cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings. These reactions are instrumental in the synthesis of complex organic molecules, with wide-ranging applications in medicinal chemistry, materials science, and drug development.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound, designed to serve as a comprehensive resource for researchers and professionals in the field.
Sonogashira Coupling: Direct Alkynylation of Aryl Halides
The Sonogashira coupling provides a direct and powerful method for the formation of a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. In this context, this compound acts as the terminal alkyne component, reacting with various aryl halides to produce substituted diarylacetylenes.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general procedure for the Sonogashira cross-coupling reaction is as follows: To a solution of an aryl halide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., a mixture of THF and triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) are added. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the aryl halide, until the starting materials are consumed (monitored by TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[1]
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 6 | 95 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | CuI (10) | NEt₃ | THF | 65 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 92 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Toluene (B28343) | 100 | 16 | 75 |
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
For the Suzuki-Miyaura coupling, this compound is first converted to its corresponding boronic acid or boronic acid pinacol (B44631) ester. This organoboron intermediate then couples with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl structure.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Ethynylphenylboronic Acid Pinacol Ester
A solution of this compound in THF is treated with a Grignard reagent, such as isopropylmagnesium chloride, to form the corresponding aryl Grignard reagent. This is then reacted with triisopropyl borate, followed by treatment with pinacol to afford 4-ethynylphenylboronic acid pinacol ester.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a mixture of 4-ethynylphenylboronic acid pinacol ester (1.0 mmol), an aryl halide (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added. The reaction is heated under an inert atmosphere until completion. The product is then extracted, and purified by chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | 2-Chloroquinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 10 | 94 |
Stille Coupling: Coupling with Organostannanes
In the Stille coupling, an organostannane derivative of this compound is coupled with an aryl or vinyl halide. The required (4-chlorophenyl)ethynyltributylstannane can be prepared from this compound.
General Catalytic Cycle for Cross-Coupling:
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocol: Synthesis of (4-Chlorophenyl)ethynyltributylstannane
This compound is deprotonated with a strong base like n-butyllithium at low temperature, followed by quenching with tributyltin chloride to yield (4-chlorophenyl)ethynyltributylstannane.
Experimental Protocol: General Procedure for Stille Coupling
A mixture of (4-chlorophenyl)ethynyltributylstannane (1.0 mmol), an aryl halide (1.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent such as toluene or DMF is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the product is isolated and purified. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[2]
Quantitative Data for Stille Coupling
| Entry | Aryl Halide | Pd Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (5) | Et₂NH | Toluene | 100 | 6 | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | - | DMF | 110 | 12 | 79 |
| 3 | Vinyl Bromide | Pd(PPh₃)₄ (5) | CuI (10) | NMP | 80 | 8 | 88 |
| 4 | 2-Iodothiophene | PdCl₂(dppf) (3) | - | Dioxane | 90 | 16 | 82 |
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction involves the coupling of an unsaturated halide with an alkene. While typically used for C-C bond formation between an aryl halide and an alkene, variations exist where alkynes can participate. In a Heck-type reaction, this compound can potentially couple with aryl halides, although this is less common than its use in Sonogashira coupling. A more common application involves the reaction of the aryl chloride moiety of this compound with an alkene.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), an alkene (e.g., styrene (B11656) or an acrylate, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., NEt₃ or K₂CO₃, 2.0 mmol) in a polar aprotic solvent like DMF or NMP is heated. The reaction is monitored until completion, after which the product is isolated and purified.
Quantitative Data for Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 18 | 82 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 110 | 36 | 65 |
| 4 | Methyl methacrylate | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 20 | 88 |
Conclusion
This compound is a highly valuable and versatile starting material for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize this compound in the synthesis of diverse and complex molecular architectures. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity, and should be optimized for each specific substrate combination. These powerful synthetic methodologies continue to drive innovation in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This unique electronic structure imparts remarkable optoelectronic properties, making them highly valuable in a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and biomedical imaging. 1-Chloro-4-ethynylbenzene is a versatile monomer for the synthesis of poly(p-phenyleneethynylene)s (PPEs), a significant class of conjugated polymers. The presence of the chloro and ethynyl (B1212043) functional groups allows for polymerization via various cross-coupling reactions, most notably the Sonogashira coupling.
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers using this compound.
Application Notes
The homopolymerization of this compound via a Sonogashira cross-coupling reaction yields poly(4-chlorophenyleneethynylene). The chloro-substituent on the phenyl ring can influence the polymer's solubility and electronic properties. Furthermore, the chlorine atom can serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications.
Key Considerations for Synthesis:
-
Catalyst System: The choice of palladium catalyst, copper co-catalyst, and ligand is crucial for a successful Sonogashira polymerization. Common catalysts include bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] and copper(I) iodide (CuI). The use of a suitable ligand can enhance catalyst stability and reaction efficiency.
-
Solvent and Base: The reaction is typically carried out in an anhydrous, deoxygenated solvent such as a mixture of tetrahydrofuran (B95107) (THF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine). The amine acts as both a solvent and a base to neutralize the hydrogen halide byproduct.
-
Reaction Conditions: Sonogashira reactions are sensitive to oxygen, which can lead to undesirable side reactions like the homocoupling of the alkyne (Glaser coupling). Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Reaction temperature and time also play a significant role in determining the molecular weight and yield of the polymer.
Data Presentation
| Polymer Name | Monomer | Polymerization Method | Mn ( kg/mol ) | PDI | Yield (%) | Reference |
| Poly(4-triisopropylsilylethynyl-phenylacetylene) | 4-triisopropylsilylethynyl-phenylacetylene | Metathesis Polymerization | 274 | 1.90 | 95 | [1] |
| Poly(4-phenylethynyl-phenylacetylene) | 4-phenylethynyl-phenylacetylene | Metathesis Polymerization | 141 | 1.25 | 82 | [1] |
Mn = Number-average molecular weight, PDI = Polydispersity Index
Experimental Protocols
Protocol 1: Synthesis of Poly(4-chlorophenyleneethynylene) via Sonogashira Polymerization
This protocol describes a general procedure for the homopolymerization of this compound.
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (NEt₃)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.
-
Reagent Addition: To the flask, add this compound (e.g., 1 mmol, 136.58 mg), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 14 mg), copper(I) iodide (e.g., 0.04 mmol, 7.6 mg), and triphenylphosphine (e.g., 0.08 mmol, 21 mg).
-
Solvent Addition: Add a degassed mixture of anhydrous THF (20 mL) and anhydrous triethylamine (10 mL) to the flask via a cannula or syringe.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 65 °C) under an inert atmosphere for a set time (e.g., 24-48 hours). The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).
-
Purification: The precipitated polymer is collected by filtration, washed with methanol to remove residual catalyst and unreacted monomer, and then dried under vacuum. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., THF or chloroform) and reprecipitating it into methanol.
-
Characterization: The resulting polymer is characterized by standard techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer.[5][6]
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.
-
Mandatory Visualization
References
Application Notes and Protocols: 1-Chloro-4-ethynylbenzene as a Precursor for Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloro-4-ethynylbenzene as a versatile precursor for the synthesis of conjugated polymers for organic electronic applications. The following sections detail the synthesis of poly(p-phenyleneethynylene) (PPE) derivatives through Sonogashira coupling, their characterization, and their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction
This compound is a key building block in the synthesis of a class of conjugated polymers known as poly(p-phenyleneethynylene)s (PPEs). The presence of both a chloro and a terminal ethynyl (B1212043) group allows for versatile polymerization strategies, most notably the palladium-catalyzed Sonogashira cross-coupling reaction. The resulting PPEs possess a rigid rod-like structure with extended π-conjugation, making them promising materials for use as active layers in various organic electronic devices. The chloro-substituent can also influence the electronic properties of the final polymer, such as its HOMO and LUMO energy levels.
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound can be employed as the semiconducting layer in OFETs. The charge transport characteristics of these materials are critical for device performance.
Organic Photovoltaics (OPVs)
In OPVs, these polymers can function as either the electron donor or electron acceptor material in the photoactive blend, depending on their energy levels and morphology when blended with other organic semiconductors.
Data Presentation
Due to the limited availability of specific performance data for polymers derived solely from this compound in the public domain, the following tables present representative data for analogous poly(aryleneethynylene) systems to illustrate typical performance metrics.
Table 1: Representative Performance of OFETs based on Poly(aryleneethynylene) Derivatives
| Polymer System | Hole Mobility (cm²/Vs) | On/Off Ratio |
| PBDTT-S-TT | 4.08 x 10⁻³ | > 10⁵ |
| TIPS-pentacene | 0.35 ± 0.23 | > 10⁶ |
| C8-BTBT | 5.78 | ~10⁶ |
Table 2: Representative Performance of OPVs based on Chloro-substituted Polymer Donors
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) |
| PM7 | Y6 | 17.0 | 0.85 | 25.4 |
| PCDTFBT | PC₇₁BM | 4.29 | 0.95 | - |
| PBDTT-S-TT | PC₇₁BM | 8.42 | 0.84 | - |
Table 3: Representative Electronic Properties of Chloro-substituted Conjugated Polymers
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |
| PCDTFBT | -5.54 | - | - |
| PCDT2FBT | -5.67 | - | - |
| PQ1 | -5.61 | -3.65 | 1.96 |
| PQ4 | -5.59 | -3.86 | 1.73 |
Experimental Protocols
The following are generalized protocols for the synthesis of a poly(p-phenyleneethynylene) derivative via Sonogashira polymerization and the subsequent fabrication of an OFET device. These should be regarded as starting points and may require optimization for specific applications.
Protocol 1: Synthesis of a Poly(p-phenyleneethynylene) Derivative via Sonogashira Polymerization
This protocol describes the copolymerization of this compound with a diiodo-comonomer, such as 1,4-diiodo-2,5-bis(octyloxy)benzene (B132109), to yield a soluble PPE derivative.
Materials:
-
This compound
-
1,4-diiodo-2,5-bis(octyloxy)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (B28343) (anhydrous)
-
Triethylamine (B128534) (TEA, freshly distilled)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 mmol), 1,4-diiodo-2,5-bis(octyloxy)benzene (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous toluene (20 mL) and freshly distilled triethylamine (10 mL) to the flask via syringe.
-
Stir the reaction mixture at 65°C for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it with methanol to remove residual catalysts and oligomers.
-
Redissolve the polymer in a minimal amount of toluene and reprecipitate it in methanol. Repeat this process two more times.
-
Dry the final polymer product under vacuum at 40°C overnight.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
Materials:
-
Synthesized PPE derivative
-
Highly doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)
-
Chlorobenzene (B131634) (anhydrous)
-
Octadecyltrichlorosilane (OTS)
-
Gold (Au) for source/drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface, which improves the ordering of the polymer film.
-
Semiconductor Deposition: Dissolve the synthesized PPE derivative in chlorobenzene (e.g., 5 mg/mL). Spin-coat the polymer solution onto the OTS-treated Si/SiO₂ substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Annealing: Anneal the polymer film at a temperature above its glass transition temperature (if applicable) but below its decomposition temperature (e.g., 120°C) for 30 minutes in an inert atmosphere to improve crystallinity and film morphology.
-
Electrode Deposition: Evaporate gold (Au) source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask. The channel length and width are defined by the mask.
-
Device Characterization: Characterize the electrical properties of the OFET device using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions.
Mandatory Visualizations
Caption: Workflow for the synthesis of a PPE derivative.
Caption: Fabrication process for a bottom-gate, top-contact OFET.
Caption: The Sonogashira cross-coupling catalytic cycles.
Application Notes and Protocols for Surface Functionalization with 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of various surfaces using 1-Chloro-4-ethynylbenzene. This molecule offers a versatile platform for modifying surface properties, enabling applications in drug discovery, biosensor development, and materials science. The terminal alkyne group allows for covalent attachment to surfaces through robust reactions like the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The presence of a chlorine atom provides a potential site for further chemical modification and can influence the electronic properties of the surface.
Overview of Surface Functionalization Strategies
Two primary strategies for immobilizing this compound onto surfaces are detailed:
-
Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction forms a stable carbon-carbon bond between the terminal alkyne of this compound and a surface functionalized with an aryl or vinyl halide (typically iodide or bromide).[1][2][3] This method is particularly useful for creating conjugated systems on surfaces.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and specific "click" reaction that forms a stable triazole linkage between the terminal alkyne of this compound and a surface functionalized with azide (B81097) groups.[4][5][6][7][] This approach is favored for its mild reaction conditions and high yields, making it suitable for sensitive substrates and biological applications.[4][9]
Data Presentation: Characterization of Functionalized Surfaces
Successful surface functionalization can be verified and quantified using various analytical techniques. The following tables summarize expected quantitative data for surfaces modified with this compound. These values are representative and may vary depending on the substrate, surface density, and reaction conditions.
Table 1: Expected X-ray Photoelectron Spectroscopy (XPS) Data
| Element | Peak | Binding Energy (eV) | Expected Atomic Concentration (%) |
| Carbon | C 1s | ~284.8 (adventitious carbon), ~285.5 (C-C/C-H in benzene (B151609) ring), ~286.5 (C-Cl) | 60 - 80 |
| Chlorine | Cl 2p | ~200.2 (Cl 2p3/2), ~201.5 (Cl 2p1/2) | 5 - 15 |
| Substrate-specific peaks | (e.g., Si 2p, Au 4f) | (Varies with substrate) | 10 - 30 |
Note: The atomic concentration is highly dependent on the surface coverage and the underlying substrate. Quantitative analysis can be performed by comparing the integrated peak areas corrected by relative sensitivity factors.[10][11][12]
Table 2: Expected Water Contact Angle Measurements
| Surface State | Expected Water Contact Angle (θ) | Interpretation |
| Unmodified Hydrophilic Substrate (e.g., clean silicon wafer) | < 30° | High surface energy, hydrophilic |
| Substrate after functionalization with this compound | 70° - 90° | Increased hydrophobicity due to the aromatic ring |
| Further modification of the chloro-group with a hydrophilic moiety | < 60° | Restoration of hydrophilic character |
Note: The contact angle is a sensitive measure of surface hydrophobicity. An increase in the contact angle after reaction is a strong indicator of successful surface modification with the aromatic molecule.[13][14][15][16]
Experimental Protocols
The following are detailed protocols for the functionalization of surfaces with this compound. Safety Precaution: this compound is a flammable solid and an irritant.[14][17] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Surface Functionalization via Sonogashira Coupling
This protocol describes the attachment of this compound to a surface previously functionalized with an iodoaryl group.
Materials:
-
Iodoaryl-functionalized substrate (e.g., self-assembled monolayer of 4-iodothiophenol on gold)
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous amine base (e.g., triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place the iodoaryl-functionalized substrate in a reaction vessel.
-
Under an inert atmosphere, prepare a reaction solution containing:
-
This compound (1.5 to 2 equivalents relative to surface iodo groups)
-
Pd(PPh₃)₂Cl₂ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Anhydrous, degassed solvent
-
Anhydrous amine base (2-3 equivalents)
-
-
Immerse the substrate in the reaction solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
After the reaction, remove the substrate and rinse thoroughly with the reaction solvent, followed by ethanol (B145695) and deionized water to remove any unreacted reagents and catalyst.
-
Dry the functionalized substrate under a stream of inert gas.
-
Characterize the surface using XPS and contact angle measurements to confirm successful coupling.
Protocol 2: Surface Functionalization via CuAAC (Click Chemistry)
This protocol outlines the attachment of this compound to a surface functionalized with azide groups.
Materials:
-
Azide-terminated substrate (e.g., self-assembled monolayer of 11-azido-1-undecanethiol (B1513429) on gold)
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., deionized water/tert-butanol mixture, 1:1 v/v)
Procedure:
-
Place the azide-terminated substrate in a reaction vessel.
-
Prepare the following stock solutions:
-
This compound solution (e.g., 10 mM in tert-butanol).
-
CuSO₄ solution (e.g., 20 mM in deionized water).
-
Sodium ascorbate solution (e.g., 100 mM in deionized water, freshly prepared).
-
THPTA ligand solution (e.g., 50 mM in deionized water).
-
-
In a separate vial, prepare the "click" reaction mixture. For a 1 mL final volume, add in the following order:
-
Solvent (to final volume)
-
This compound solution (to a final concentration of 1-5 mM)
-
Premixed CuSO₄ and THPTA solution (to final concentrations of 0.1-0.5 mM CuSO₄ and 0.5-2.5 mM THPTA).
-
-
Immerse the azide-functionalized substrate in the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 5-10 mM).
-
Gently agitate the reaction vessel at room temperature for 1-4 hours.
-
After the reaction, remove the substrate and rinse extensively with deionized water, followed by ethanol, and finally dry under a stream of inert gas.
-
Characterize the surface using XPS and contact angle measurements to confirm the successful "click" reaction.
Applications in Drug Development and Research
The ability to functionalize surfaces with this compound opens up numerous possibilities in the fields of drug development and scientific research.
-
Drug Discovery and Development: The chlorinated aromatic surface can be used in screening assays to study drug-target interactions, particularly for compounds where halogen bonding is significant. The chlorine atom can also serve as a handle for further diversification of the surface, allowing for the creation of libraries of compounds for high-throughput screening.[17]
-
Biosensor Development: The functionalized surface can act as a platform for the immobilization of biomolecules (e.g., enzymes, antibodies, nucleic acids). The rigid, conjugated linker formed by the Sonogashira coupling can be advantageous for maintaining the biological activity of the immobilized species. The chloro-substituent can also be used to fine-tune the electronic properties of the surface, which is critical for electrochemical biosensors.
-
Materials Science: The modification of material properties, such as wettability and surface energy, is a key application. The introduction of the chloro-phenyl-acetylene moiety can impart specific adhesive or anti-fouling properties to a surface.
Signaling Pathways and Logical Relationships
The functionalization process can be seen as the initial step in a larger experimental workflow, for example, in the development of a cell-based assay.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. bioclone.net [bioclone.net]
- 7. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmrc.caltech.edu [mmrc.caltech.edu]
- 11. Quantitative analysis of trace levels of surface contamination by X-ray photoelectron spectroscopy Part I: statistical uncertainty near the detection limit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Quantitative Analysis [xpsfitting.com]
- 13. Highly Sensitive Electrochemical Detection of Levofloxacin Using a Mn (III)-Porphyrin Modified ITO Electrode | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-ethynylbenzene is a versatile bifunctional molecule featuring a reactive aryl chloride and a terminal alkyne. This structure makes it a valuable building block in the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry, materials science, and drug development. While the chloro-substituent can be replaced by various nucleophiles, traditional nucleophilic aromatic substitution (SNAr) reactions are challenging on this substrate due to the absence of a strong electron-withdrawing group in the ortho or para position.
Modern synthetic chemistry has largely overcome this limitation through the development of palladium-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C-O) bonds on unactivated aryl chlorides like this compound. This document provides detailed application notes and protocols for the most effective of these transformations: the Buchwald-Hartwig amination, the Suzuki coupling, and the Sonogashira coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most reliable and versatile methods for achieving nucleophilic substitution on this compound. These reactions proceed under relatively mild conditions, tolerate a wide variety of functional groups, and offer high yields.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1] This reaction is highly effective for coupling this compound with a diverse range of primary and secondary amines.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of aryl chlorides.[2][3]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, diphenylamine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like [Pd(IPr)(P(o-tolyl)₃)]
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BrettPhos)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and the strong base (1.2-2.0 equivalents).
-
Add the anhydrous, degassed solvent to the flask.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki Coupling: Formation of C-C Bonds
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[4]
General Experimental Protocol: Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents) in the organic solvent.
-
Add the aqueous base solution.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (1-5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6] this compound can participate in this reaction as the aryl halide component.
General Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-heptyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (iPr₂NH))
-
Solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and copper(I) iodide (1-10 mol%).
-
Add the solvent and the amine base.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions on this compound and closely related analogues.
| Entry | Coupling Partner/Nucleophile | Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenylamine | Buchwald-Hartwig | Pd₂(dba)₃ (2) | P(tBu)₃ (6) | NaOtBu (1.2) | Toluene | 80 | 3 | 98 | [7] (analogue) |
| 2 | Aniline | Buchwald-Hartwig | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 91 | [8] (analogue) |
| 3 | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85 | [4] (analogue) |
| 4 | 4-Methoxyphenylboronic acid | Suzuki | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 18 | 89 | [9] (analogue) |
| 5 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ (2) / CuI (4) | - | Et₃N | THF | 65 | 12 | 90 | [10] (analogue) |
| 6 | 1-Heptyne | Sonogashira | Pd/Fe₃O₄@rGO / CuI | - | K₂CO₃ (3.0) | NMP | 120 | 4 | 95 | [11] (analogue) |
Note: Data for analogues (typically the corresponding bromo-analogue) are provided as representative examples due to the limited availability of specific data for this compound in the searched literature. Reaction conditions should be optimized for each specific substrate combination.
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Ethynyl-N,N-diphenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Chloro-4-ethynylbenzene in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloro-4-ethynylbenzene as a versatile building block in the synthesis of complex organic molecules, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are included to facilitate its practical application in a research and development setting.
Introduction
This compound is a bifunctional organic compound featuring a terminal alkyne and a chloro-substituted aromatic ring.[1][2][3] This unique combination of reactive sites makes it a valuable precursor in various cross-coupling reactions, most notably the Sonogashira coupling, for the construction of carbon-carbon bonds.[4][5][6] Its utility is particularly prominent in the fields of medicinal chemistry and materials science, where the rigid, linear scaffold provided by the ethynylbenzene moiety is desirable for molecular design.
Application in the Synthesis of PARP Inhibitors
A significant application of this compound lies in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics.[7][8][9][10] PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[11][12][13][14][15] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks (DSBs) via homologous recombination (HR), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.
The general synthetic strategy involves the Sonogashira coupling of this compound with a suitable aryl or heteroaryl halide to construct the core scaffold of the PARP inhibitor. The chloro-substituent can be subsequently functionalized or may itself be a key feature for biological activity.
Key Synthetic Transformation: The Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][5][6] It is a powerful and widely used method for the formation of carbon-carbon bonds and is central to the application of this compound.
General Reaction Scheme:
Experimental Workflow for a Typical Sonogashira Coupling Reaction
The following diagram illustrates a typical workflow for a Sonogashira coupling reaction involving this compound.
Caption: Experimental workflow for Sonogashira coupling.
Quantitative Data from Representative Sonogashira Reactions
The following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 65 | 12 | 85-95 |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 8 | 80-90 |
| 2-Bromopyridine | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | K₂CO₃ | Toluene | 100 | 24 | 70-80 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF/DMF | 70 | 10 | 90-98 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a general method for the coupling of this compound with a generic aryl iodide.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (B128534) (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.1 mmol), this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.05 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Signaling Pathway: PARP-1 in DNA Damage Response
The diagram below illustrates the central role of PARP-1 in the DNA damage response pathway and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
References
- 1. Synthonix, Inc > Alkynes > 873-73-4 | this compound [synthonix.com]
- 2. Benzene, 1-chloro-4-ethynyl- | C8H5Cl | CID 70118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 11. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Chloro-4-ethynylbenzene (also known as 4-chlorophenylacetylene), a versatile intermediate in pharmaceutical and materials science research. The primary method detailed is a robust and scalable two-step process commencing from the readily available 4'-chloroacetophenone (B41964). This procedure involves the formation of a vinyl chloride intermediate followed by dehydrohalogenation to yield the desired terminal alkyne. Safety precautions and data interpretation are also addressed to ensure safe and effective implementation in a laboratory or pilot plant setting.
Introduction
This compound is a key building block in organic synthesis, notably utilized in the construction of complex molecular architectures through reactions such as the Sonogashira coupling. Its utility in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials necessitates reliable and scalable synthetic procedures. This protocol outlines a well-established method for its preparation on a larger scale, focusing on reaction efficiency, product purity, and operational safety.
Chemical Properties and Safety Information
| Property | Value |
| CAS Number | 873-73-4 |
| Molecular Formula | C₈H₅Cl |
| Molecular Weight | 136.58 g/mol [1] |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 45-47 °C (lit.)[2][3][4] |
| Boiling Point | 79-82 °C at 23 mmHg |
| Solubility | Insoluble in water. Soluble in various organic solvents such as acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, and THF.[2][3] |
| Hazards | Flammable solid. Causes skin and serious eye irritation. May cause respiratory irritation.[5] |
| Safety Precautions | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[5] |
Experimental Protocol: Synthesis from 4'-Chloroacetophenone
This protocol is adapted from established chemical literature for the synthesis of phenylacetylenes from acetophenones.
Step 1: Synthesis of 1-Chloro-4-(1-chlorovinyl)benzene
Reaction Principle: 4'-Chloroacetophenone is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to generate the corresponding vinyl chloride intermediate.
Materials:
-
4'-Chloroacetophenone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous toluene (B28343) (or other suitable high-boiling inert solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Set up a multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl gas), a thermometer, and a nitrogen/argon inlet.
-
Charge the flask with 4'-chloroacetophenone and anhydrous toluene.
-
Under a gentle flow of inert gas, slowly and carefully add phosphorus pentachloride in portions. The reaction is exothermic and will generate hydrogen chloride gas.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-4-(1-chlorovinyl)benzene. This intermediate can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of this compound
Reaction Principle: The vinyl chloride intermediate undergoes dehydrohalogenation using a strong base to form the alkyne.
Materials:
-
Crude 1-chloro-4-(1-chlorovinyl)benzene from Step 1
-
Potassium tert-butoxide (t-BuOK) or Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Ammonium (B1175870) chloride solution (for quenching)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Set up a multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Charge the flask with potassium tert-butoxide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 1-chloro-4-(1-chlorovinyl)benzene in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the vinyl chloride dropwise to the stirred suspension of the base, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) or by recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water).
Data Presentation
| Parameter | Step 1: Vinylation | Step 2: Elimination | Overall |
| Starting Material | 4'-Chloroacetophenone | 1-Chloro-4-(1-chlorovinyl)benzene | 4'-Chloroacetophenone |
| Key Reagents | PCl₅, Toluene | t-BuOK, THF | - |
| Reaction Temperature | Reflux (~110 °C) | 0 °C to Room Temp. | - |
| Typical Reaction Time | 2-4 hours | 2-3 hours | 4-7 hours |
| Typical Yield | ~85-95% (crude) | ~70-85% (after purification) | ~60-80% |
| Product Purity | >98% (by GC) after purification | >98% (by GC) | >98% (by GC) |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for this compound.
Caption: Role in Sonogashira cross-coupling reactions.
References
Application Notes and Protocols for the Characterization of 1-Chloro-4-ethynylbenzene and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-Chloro-4-ethynylbenzene and its derivatives. The protocols outlined below are essential for confirming the identity, purity, and structure of these compounds, which are valuable intermediates in pharmaceutical and materials science research. A representative reaction, the Sonogashira coupling of this compound with phenylacetylene (B144264) to form 1-chloro-4-(phenylethynyl)benzene, is used as a case study for product characterization.
Analytical Workflow Overview
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound and its reaction products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-4-ethynylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloro-4-ethynylbenzene, primarily through the Sonogashira coupling reaction.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q1: My Sonogashira reaction is not yielding any of the desired this compound. What are the primary factors to investigate?
A1: A complete failure of the Sonogashira reaction can often be attributed to fundamental issues with the reagents or reaction conditions. Here are the initial checks to perform:
-
Catalyst Activity: Ensure the palladium catalyst and copper(I) cocatalyst are active. Palladium(0) catalysts can be sensitive to air and moisture. Consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.
-
Reagent Quality: Verify the purity of your 1-chloro-4-iodobenzene (B104392) (or bromide) and the terminal alkyne (e.g., trimethylsilylacetylene). Impurities can poison the catalyst.
-
Anaerobic Conditions: The Sonogashira coupling is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[1][2] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Base: The choice and quality of the base are critical. Ensure the amine base (e.g., triethylamine (B128534), diisopropylamine) is dry and free of impurities. An insufficient amount of base can also stall the reaction.
Q2: I'm observing a low yield of this compound. How can I optimize the reaction conditions to improve it?
A2: Low yields can often be improved by systematically optimizing the reaction parameters. Consider the following adjustments:
-
Temperature: While some Sonogashira couplings proceed at room temperature, aryl chlorides are generally less reactive than aryl iodides and bromides and may require elevated temperatures to facilitate oxidative addition.[3][4] A gradual increase in temperature (e.g., to 50-100 °C) can significantly improve the reaction rate and yield.[3][5]
-
Solvent: The choice of solvent can influence catalyst solubility and reactivity. While amines like triethylamine can sometimes be used as both base and solvent, co-solvents such as THF, DMF, or toluene (B28343) are often employed.[3][5] Ensure your solvent is anhydrous and degassed.
-
Ligands: The phosphine (B1218219) ligand on the palladium catalyst plays a crucial role. Sterically bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.[6][7] If using a standard catalyst like Pd(PPh₃)₄, consider switching to a catalyst with a different ligand, such as Pd(dppf)Cl₂.[3]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases costs and the potential for side reactions. Catalyst loading can be reduced for more reactive substrates, but may need to be increased for less reactive partners like aryl chlorides.[8]
Issue 2: Formation of Side Products
Q3: My main impurity is a homocoupled alkyne dimer (Glaser coupling product). How can I minimize this side reaction?
A3: The formation of alkyne dimers is a common side reaction, particularly when using a copper cocatalyst in the presence of oxygen.[1][2] To mitigate this:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction is performed under strictly anaerobic conditions.[1]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for the homocoupling side reaction.[1][7]
-
Controlled Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
Q4: I am using trimethylsilylacetylene (B32187) as my alkyne source. How do I effectively deprotect the silylated intermediate?
A4: The trimethylsilyl (B98337) (TMS) group is a common protecting group for terminal alkynes.[9] It can be removed in situ or in a separate step. For the synthesis of this compound, the TMS group on the intermediate, 1-chloro-4-((trimethylsilyl)ethynyl)benzene, can be cleaved using:
-
Fluoride (B91410) Ion Sources: Tetrabutylammonium fluoride (TBAF) is a common reagent for TMS deprotection.[9]
-
Base-Mediated Deprotection: Bases such as potassium carbonate or potassium fluoride in methanol (B129727) can also be used for deprotection.[3] In some cases, the conditions of the Sonogashira coupling itself may be sufficient to effect deprotection, leading to a one-pot synthesis.[9][10]
Frequently Asked Questions (FAQs)
Q5: What is the typical order of reactivity for aryl halides in the Sonogashira coupling?
A5: The reactivity of aryl halides in the Sonogashira coupling generally follows the order of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[4] This means that aryl chlorides are the least reactive and often require more forcing conditions (higher temperatures, more active catalysts) to achieve good yields.[4]
Q6: Can I perform the Sonogashira reaction in an aqueous medium?
A6: Yes, recent developments in Sonogashira coupling protocols have demonstrated successful reactions in aqueous media, which aligns with the principles of "Green Chemistry".[8] These methods often utilize water-soluble ligands and can sometimes be performed under aerobic conditions.[8]
Q7: Is it necessary to use a copper cocatalyst?
A7: While the traditional Sonogashira reaction employs a copper(I) cocatalyst to facilitate the formation of the copper acetylide intermediate, copper-free versions of the reaction are well-established.[1][7] The primary advantage of omitting copper is the suppression of alkyne homocoupling.[4] However, copper-free reactions may require higher temperatures or different ligands to proceed efficiently.[7]
Q8: What are some common palladium catalysts used for the Sonogashira coupling?
A8: A variety of palladium catalysts can be used. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and catalysts with bidentate phosphine ligands like Pd(dppf)Cl₂.[7] The choice of catalyst can depend on the reactivity of the aryl halide and the alkyne.
Data Presentation
Table 1: Comparison of Reaction Parameters for Sonogashira Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Aryl Chloride) | Rationale for Change |
| Aryl Halide | 1-chloro-4-iodobenzene | 1-chloro-4-bromobenzene or 1-chloro-4-chlorobenzene | Demonstrating optimization for less reactive halides. |
| Alkyne | Trimethylsilylacetylene | Trimethylsilylacetylene | Common and effective protected alkyne source.[9] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ (1-2 mol%) | dppf ligand can be more effective for less reactive aryl halides.[3] |
| Copper Cocatalyst | CuI (1-3 mol%) | CuI (1-2 mol%) or None (Copper-Free) | Omission of copper reduces homocoupling.[4] |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA) or K₂CO₃ | Different bases can influence reaction rate and side products.[8] |
| Solvent | THF or DMF | Toluene or Dioxane/TEA mixture | Higher boiling point solvents allow for increased reaction temperatures.[3] |
| Temperature | Room Temperature to 50 °C | 80 °C to 110 °C | Higher temperatures are often required for aryl chlorides.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent catalyst deactivation and homocoupling.[1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Sonogashira Coupling
This protocol is a general starting point for the synthesis.
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (0.04 eq).
-
Reagent Addition: Add 1-chloro-4-iodobenzene (1 eq), a suitable solvent (e.g., degassed triethylamine or a mixture of THF and triethylamine), and trimethylsilylacetylene (1.2 eq).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen to ensure anaerobic conditions.
-
Reaction: Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Deprotection: Once the coupling reaction is complete, add a deprotecting agent such as TBAF (1.1 eq) or K₂CO₃ in methanol and stir until the TMS group is cleaved.
-
Workup: After completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Sonogashira coupling.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Coupling of 1-Chloro-4-ethynylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Sonogashira coupling of 1-Chloro-4-ethynylbenzene.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] However, the use of less reactive aryl chlorides, such as this compound, presents specific challenges, primarily the competing homocoupling of the terminal alkyne (Glaser coupling) and potentially low yields of the desired cross-coupled product. This guide addresses these common issues and provides strategies for reaction optimization.
Common Side Reactions and Troubleshooting
The principal side reaction in the Sonogashira coupling of this compound is the oxidative homocoupling of the terminal alkyne, also known as Glaser coupling. This reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Low reactivity of this compound: Aryl chlorides are the least reactive among aryl halides (reactivity order: I > Br > Cl).[1] 2. Inactive catalyst: The palladium catalyst may have decomposed. 3. Inappropriate reaction conditions: Temperature may be too low, or the chosen solvent/base combination may be suboptimal. | 1. Employ a more active catalyst system: Use palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos) which are known to be effective for aryl chlorides.[2] 2. Increase reaction temperature: Reactions with aryl chlorides often require higher temperatures (e.g., 100-120 °C).[3] 3. Screen different solvents and bases: Amine bases like triethylamine (B128534) or diisopropylamine (B44863) are common, and solvents such as THF, DMF, or toluene (B28343) can be effective.[4] |
| Significant formation of homocoupling (Glaser) product | 1. Presence of oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[5] 2. High concentration of copper(I) co-catalyst: Excess CuI can accelerate the rate of homocoupling. 3. Slow cross-coupling reaction: The low reactivity of the aryl chloride allows more time for the homocoupling side reaction to occur. | 1. Ensure rigorous anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Reduce the amount of CuI: Use the minimum effective concentration of the copper co-catalyst. 3. Employ a copper-free protocol: This is the most direct way to eliminate copper-mediated homocoupling.[6][7] These reactions may require more active palladium catalysts or higher temperatures. |
| Formation of a black precipitate (palladium black) | 1. Decomposition of the palladium(0) catalyst: This can be caused by oxygen, impurities in reagents or solvents, or excessively high temperatures. | 1. Ensure all reagents and solvents are pure and anhydrous. 2. Maintain a strict inert atmosphere. 3. Consider using a more stable palladium precatalyst. |
| Inconsistent yields | 1. Variability in reagent quality: Purity of the alkyne, aryl chloride, and catalyst can significantly impact the outcome. 2. Inconsistent reaction setup: Minor variations in degassing, temperature control, or reagent addition can lead to different results. | 1. Use freshly purified reagents and high-purity catalysts. 2. Standardize the experimental procedure, including degassing time, heating method, and rate of addition of reagents. |
Quantitative Data on Reaction Conditions
Optimizing the Sonogashira coupling of this compound requires careful consideration of various reaction parameters. The following table summarizes the impact of different catalysts, solvents, and bases on the yield of the desired cross-coupled product.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | Low to moderate | Traditional system, may require higher temperatures for aryl chlorides. |
| Pd(OAc)₂ / P(t-Bu)₃ / CuI | Cs₂CO₃ | Toluene | 100 | Good | Bulky phosphine ligands enhance reactivity with aryl chlorides. |
| [PdCl(XPhos)]₂ / CuI | K₃PO₄ | Dioxane | 110 | High | XPhos is a highly effective ligand for coupling of aryl chlorides. |
| PdCl₂(PCy₃)₂ | Cs₂CO₃ | DMSO | 120 | Good to Excellent | A copper-free system that shows high activity for aryl chlorides. |
| Pd/C | Et₃N | DMF | 100 | Moderate | Heterogeneous catalyst, can be an option for simplified workup. |
Note: The yields presented are representative and can vary based on the specific terminal alkyne used and other reaction conditions.
Experimental Protocols
General Procedure for Copper-Catalyzed Sonogashira Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 65-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate organic solvent.
-
The filtrate is then subjected to a standard aqueous workup and purified by column chromatography.
General Procedure for Copper-Free Sonogashira Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the degassed solvent (e.g., DMSO, 5 mL) and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction to a higher temperature (e.g., 120 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound not working?
A1: The low reactivity of the C-Cl bond is the most likely reason. Aryl chlorides are significantly less reactive than aryl bromides or iodides.[1] To overcome this, you may need to use a more active palladium catalyst (often with bulky, electron-rich phosphine ligands), higher reaction temperatures, and a carefully selected solvent and base combination.
Q2: I am observing a large amount of a byproduct that I suspect is the homocoupled alkyne. How can I prevent this?
A2: This byproduct is a result of Glaser coupling. The most effective way to prevent this is to rigorously exclude oxygen from your reaction by using properly degassed solvents and maintaining an inert atmosphere. Reducing the concentration of the copper(I) co-catalyst can also help. For persistent issues, switching to a copper-free protocol is a highly effective strategy.
Q3: What is the black solid that sometimes forms in my reaction?
A3: The black precipitate is likely palladium black, which is decomposed, inactive palladium catalyst. This can be caused by the presence of oxygen, impurities, or excessively high temperatures. Ensure your reagents and solvents are pure and that your reaction is run under strictly anaerobic conditions.
Q4: Can I use a weaker base than an amine for this reaction?
A4: An amine base is typically required to deprotonate the terminal alkyne, forming the reactive acetylide species. While other bases like carbonates can be used, particularly in copper-free systems, amines are generally the most effective for the standard Sonogashira protocol.
Q5: Is it necessary to use a phosphine ligand with my palladium catalyst?
A5: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and tuning its reactivity, especially for challenging substrates like aryl chlorides. While some ligand-free systems exist, using a suitable phosphine ligand is generally recommended for achieving good yields and preventing catalyst decomposition.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for Sonogashira coupling.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-Chloro-4-ethynylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Chloro-4-ethynylbenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization: | ||
| No crystal formation upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Oiling out instead of crystallization. | - The melting point of the impurities and/or the product is lower than the boiling point of the solvent.- The rate of cooling is too rapid. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., heptane (B126788) if using a more polar solvent), and allow it to cool more slowly.- Consider using a lower-boiling point solvent or a different solvent system altogether. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold, causing them to redissolve. | - Minimize the amount of hot solvent used for dissolution.- Cool the filtrate in an ice bath to maximize crystal precipitation before filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | - The chosen solvent is not optimal for rejecting the specific impurities present.- The cooling process was too fast, trapping impurities within the crystal lattice. | - Perform small-scale solvent screening to identify a solvent that dissolves the product well when hot but poorly when cold, while the impurities remain soluble at low temperatures.- Ensure a slow cooling process to allow for the formation of well-defined crystals. A second recrystallization may be necessary. |
| Column Chromatography: | ||
| Poor separation of the product from impurities. | - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound on silica (B1680970) gel is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ideal Rf value for the product is typically between 0.2 and 0.4.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight for difficult separations). |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| The product is not eluting from the column (low or zero Rf). | - The eluent is not polar enough. | - Gradually increase the proportion of the polar solvent in the mobile phase. A gradient elution might be effective. |
| Streaking of the compound on the column or TLC plate. | - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample was overloaded. | - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to improve the peak shape. However, for the neutral this compound, this is less likely to be the primary issue.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities depend on the synthetic route. If prepared via a Sonogashira coupling, potential impurities include unreacted starting materials (e.g., 1-chloro-4-iodobenzene (B104392) or ethynyltrimethylsilane), homocoupled byproducts of the alkyne (a diyne), and residual palladium or copper catalysts. If synthesized from 4-chloroacetophenone, unreacted ketone or intermediate vinyl chlorides could be present.
Q2: Which purification method is generally recommended for this compound?
For laboratory-scale purification, both recrystallization and column chromatography are effective. The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often simpler and can be very effective if the crude product is mostly the desired compound with small amounts of impurities that have different solubility profiles.
-
Column chromatography is more powerful for separating complex mixtures or when impurities have similar solubility to the product.
Q3: What is a good starting solvent system for the recrystallization of this compound?
Given that this compound is a relatively non-polar solid, a good starting point for recrystallization is a non-polar solvent like hexane or heptane . The crude solid should be dissolved in a minimal amount of the hot solvent and then allowed to cool slowly.
Q4: What are the recommended conditions for column chromatography of this compound?
A standard setup for purifying this compound is flash column chromatography using silica gel as the stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate . The optimal ratio should be determined by TLC analysis of the crude mixture beforehand. A gradient of increasing ethyl acetate concentration in hexane can be used for efficient separation.
Q5: How can I monitor the progress of the column chromatography?
The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC) . Spot each fraction on a TLC plate and elute with the same solvent system used for the column. The spots corresponding to the pure product can be visualized under a UV lamp. Fractions containing the pure product should be combined.
Q6: Is sublimation a viable purification method for this compound?
Sublimation can be a very effective purification technique for solid organic compounds that have a sufficiently high vapor pressure at temperatures below their melting point. While specific sublimation conditions for this compound are not widely reported, it is a potential method for obtaining very high purity material, especially for removing non-volatile impurities.
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of a test solvent (e.g., hexane). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography Protocol
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry
Sonogashira Coupling Reactions: A Technical Support Guide
Welcome to our technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this powerful carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial checks if my Sonogashira reaction is not working at all?
A1: When a Sonogashira reaction fails completely, the primary suspects are the integrity of your catalyst, the quality of your reagents, and the reaction conditions. First, verify that your palladium catalyst and copper(I) co-catalyst are active and have not degraded. It is crucial to use anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[1][2] Ensure your solvents and amine base are anhydrous and have been properly degassed to remove oxygen.[3] Finally, confirm the purity of your aryl/vinyl halide and terminal alkyne, as impurities can poison the catalyst.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction, primarily caused by the presence of oxygen and the copper(I) co-catalyst.[2] To minimize this, rigorously exclude oxygen by running the reaction under an inert atmosphere (e.g., argon or nitrogen). A highly effective strategy is to employ a copper-free Sonogashira protocol. Additionally, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4]
Q3: A black precipitate, often called "palladium black," has formed in my reaction. What does this mean and what should I do?
A3: The formation of palladium black indicates the decomposition of the palladium catalyst, which leads to a loss of catalytic activity. This can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent, or an incorrect reaction temperature.[5] Some anecdotal evidence suggests that solvents like THF may promote the formation of palladium black.[5] To prevent this, use fresh, high-purity reagents and solvents. If catalyst decomposition occurs, the reaction will likely stop, and you will need to restart with fresh catalyst and optimized conditions.
Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general reactivity trend from most to least reactive is: Vinyl iodide > Vinyl triflate > Vinyl bromide > Vinyl chloride > Aryl iodide > Aryl triflate > Aryl bromide >>> Aryl chloride.[6][7] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and especially aryl chlorides may require higher temperatures and more specialized catalyst systems.[6]
Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts.[8] These reactions may require different ligands, bases, or higher temperatures to proceed efficiently.[9] The mechanism of the copper-free reaction involves a distinct catalytic cycle where the palladium complex directly facilitates the coupling.[9]
Troubleshooting Guide
Problem 1: Low to No Product Yield
When faced with a low or nonexistent yield, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.
A troubleshooting flowchart for low-yield Sonogashira reactions.
Problem 2: Significant Alkyne Homocoupling
The formation of a significant amount of the alkyne dimer (Glaser product) indicates that the conditions favor this side reaction.
Strategies to suppress the formation of the Glaser homocoupling byproduct.
Data Presentation
The choice of reaction parameters can significantly influence the success of a Sonogashira coupling. The following table summarizes the qualitative effects of different components on the reaction outcome.
| Parameter | Variation | Effect on Yield/Selectivity | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Generally effective for iodides and activated bromides. | Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[8] |
| Pd catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Improved reactivity for less reactive aryl chlorides and sterically hindered substrates.[10][11] | These ligands promote the oxidative addition step.[11] | |
| Copper Co-catalyst | With CuI | Increased reaction rate, especially at lower temperatures.[8] | Promotes alkyne homocoupling, especially in the presence of oxygen.[2] |
| Without CuI (Copper-free) | Eliminates the primary pathway for Glaser homocoupling.[4] | May require higher temperatures or more active catalyst systems.[10] | |
| Base | Tertiary amines (e.g., Triethylamine) | Commonly used and effective for many substrates. | Can sometimes be less effective than secondary amines in preventing side reactions.[2] |
| Secondary amines (e.g., Diisopropylamine, Piperidine) | Can be more effective in suppressing homocoupling.[2][8] | The choice of amine can be substrate-dependent. | |
| Inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Can be effective, especially for challenging substrates and in copper-free protocols.[10][12] | Often used with more polar aprotic solvents.[10] | |
| Solvent | Amine as solvent (e.g., neat Et₃N) | Can be effective and simplifies the reaction mixture.[5] | Substrate solubility may be an issue. |
| Aprotic polar solvents (e.g., DMF, THF) | Commonly used and generally provide good solubility.[13] | THF may promote palladium black formation in some cases.[5] | |
| Aqueous media | Possible for certain catalyst systems, offering a "greener" alternative.[1][14] | Requires a water-soluble catalyst or phase-transfer agent. | |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst decomposition and alkyne homocoupling.[2] | Rigorous degassing of all liquids is essential.[10] |
| Air | Generally detrimental, leading to catalyst deactivation and side reactions. | Some robust catalyst systems can tolerate air, but this is not the norm.[1] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general procedure for the copper-palladium catalyzed coupling of an aryl halide with a terminal alkyne under an inert atmosphere.
Reagent Preparation:
-
Ensure all solvents (e.g., THF, triethylamine) are anhydrous and have been thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.[2]
-
All solid reagents (aryl halide, terminal alkyne, palladium catalyst, and copper(I) iodide) should be of high purity and dried if necessary.
Reaction Setup (using Schlenk technique):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.1 mmol, 2-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Add the degassed solvent (e.g., 5 mL of THF) and the degassed amine base (e.g., 2.0-3.0 mmol, 2-3 equiv of triethylamine) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
Reaction Execution:
-
Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C for less reactive aryl bromides).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues and inorganic salts, washing the pad with the same solvent.[2]
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Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize alkyne homocoupling.
Reagent Preparation:
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Ensure all solvents are anhydrous and thoroughly degassed.
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup (using Schlenk technique or in a glovebox):
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).[10]
-
Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Add the anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL) via syringe.
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Sonogashira Coupling of 1-Chloro-4-ethynylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 1-chloro-4-ethynylbenzene. The primary focus is on preventing the common side reaction of alkyne homocoupling (Glaser coupling).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling (Glaser coupling) in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser coupling, is an undesired side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2] In the case of this compound, this would result in the formation of 1,4-bis(4-chlorophenyl)buta-1,3-diyne. This side reaction consumes the alkyne, reducing the yield of the desired cross-coupled product.[2]
Q2: What are the primary causes of homocoupling?
A2: The two main culprits that promote homocoupling are the presence of oxygen and the copper(I) co-catalyst.[3] Oxygen acts as an oxidant, facilitating the dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[2] While the copper co-catalyst is added to increase the reactivity of the Sonogashira reaction, it also catalyzes this unwanted homocoupling.[3]
Q3: Why is this compound particularly challenging for Sonogashira coupling?
A3: Aryl chlorides are the least reactive among aryl halides for the Sonogashira reaction, following the general reactivity trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides.[1] This is because the oxidative addition of the aryl chloride to the palladium(0) center is the rate-determining step and is kinetically less favorable due to the strong C-Cl bond.[3] Consequently, the desired cross-coupling reaction is slower, providing more opportunity for the faster homocoupling of the alkyne to occur.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Scenario 1: My reaction is producing a significant amount of the homocoupling byproduct.
Q: I am observing a high percentage of the 1,4-bis(4-chlorophenyl)buta-1,3-diyne byproduct in my reaction mixture. How can I minimize or prevent this?
A: A multi-pronged approach is often necessary to suppress homocoupling. Here are the steps to troubleshoot this issue, from simplest to most involved:
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Step 1: Ensure Rigorous Inert Atmosphere.
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Rationale: Oxygen is a key promoter of Glaser coupling.[2]
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Action: Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or high-purity nitrogen for an extended period). Ensure your reaction is set up using Schlenk techniques or in a glovebox to maintain a positive pressure of inert gas throughout the experiment.[3]
-
-
Step 2: Add the Alkyne Slowly.
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Rationale: Keeping the instantaneous concentration of the terminal alkyne low disfavors the bimolecular homocoupling reaction.
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Action: Instead of adding all the this compound at once, use a syringe pump to add it slowly over several hours to the reaction mixture containing the aryl halide and catalysts.
-
-
Step 3: Optimize Reaction Parameters.
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Rationale: The choice of catalyst, ligand, base, and solvent can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
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Action: Refer to the data in Table 1 for guidance. For a challenging substrate like an aryl chloride, a more active catalyst system is required. Consider using a palladium precatalyst with a bulky, electron-rich phosphine (B1218219) ligand.[4] These ligands promote the difficult oxidative addition of the aryl chloride, accelerating the desired Sonogashira pathway.
-
-
Step 4: Implement Copper-Free Conditions.
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Rationale: The most direct way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[3]
-
Action: Switch to a copper-free Sonogashira protocol. These reactions often require more active palladium catalysts, specialized ligands, and sometimes higher temperatures, but they completely avoid the primary pathway for Glaser coupling. Refer to Protocol 2 for a detailed copper-free methodology.
-
Scenario 2: The reaction is sluggish or not proceeding to completion.
Q: My starting materials are not being consumed, even after an extended reaction time. What can I do to improve the reaction rate?
A: The low reactivity of aryl chlorides is the likely cause.[1] Here’s how to address it:
-
Step 1: Increase the Reaction Temperature.
-
Rationale: The oxidative addition of aryl chlorides to palladium(0) has a high activation energy.
-
Action: Gradually increase the reaction temperature. For aryl chlorides, temperatures in the range of 80-120°C are often necessary.[3]
-
-
Step 2: Use a More Active Catalyst System.
-
Rationale: Standard catalysts like Pd(PPh₃)₄ may not be active enough for aryl chlorides.
-
Action: Employ a palladium source like Pd(OAc)₂ or a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or cataCXium A.[4] These ligands facilitate the challenging oxidative addition step.
-
-
Step 3: Choose an Appropriate Base and Solvent.
-
Rationale: The base is crucial for the deprotonation of the terminal alkyne, and the solvent can affect catalyst stability and reactivity.
-
Action: Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than amine bases for copper-free couplings of aryl chlorides. Aprotic polar solvents like DMF, DMAc, or NMP can also enhance reactivity.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Sonogashira Coupling of Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Cross-Coupled Product | Homocoupling | Reference |
| 4-Iodoanisole | Pd(OAc)₂, PPh₃, CuI | Et₃N | DMF | 25 | 0.5 | >95 | Low | [2] |
| 4-Bromoacetophenone | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 25 | 3 | 88 | Not reported | [5] |
| 4-Bromobenzonitrile | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 25 | 2 | 92 | Not reported | [5] |
| 4-Chlorotoluene | [{Pd(µ-OH)Cl(IPr)}₂] | KOH | NMP | 80 | 24 | High | Low | [4] |
| Aryl Chlorides | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Good-Excellent | Not specified | General trend |
| Aryl Chlorides | Pd(CH₃CN)₂Cl₂, cataCXium A | Cs₂CO₃ | 2-MeTHF | 25 | 48 | Good-Excellent | Not specified | [6] |
Note: This table is a compilation of data from various sources to illustrate general trends. Direct comparison requires identical reaction conditions. "IPr" is an N-heterocyclic carbene ligand, "TMP" is 2,2,6,6-Tetramethylpiperidine.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound
This protocol is adapted for a less reactive aryl chloride and includes measures to minimize homocoupling.
-
Reagent Preparation: Ensure all solvents (e.g., DMF or Toluene) and amine bases (e.g., Diisopropylethylamine) are anhydrous and have been thoroughly degassed by sparging with argon for at least 30 minutes. All solid reagents should be dried in a vacuum oven.
-
Reaction Setup (Schlenk Technique):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-chloroiodobenzene, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), a bulky phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
-
Reagent Addition:
-
Under a positive flow of argon, add the degassed solvent (5 mL) and the degassed amine base (3.0 mmol, 3.0 equiv) via syringe.
-
In a separate syringe, prepare a solution of this compound (1.1 mmol, 1.1 equiv) in a small amount of the degassed solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Add the this compound solution dropwise to the reaction mixture over 2-4 hours using a syringe pump.
-
Maintain a positive pressure of argon throughout the reaction.
-
Monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol eliminates the copper co-catalyst to completely avoid Glaser homocoupling.
-
Reagent Preparation: Ensure all solvents (e.g., Toluene or 1,4-Dioxane) are anhydrous and have been thoroughly degassed.
-
Reaction Setup (Glovebox or Schlenk Technique):
-
To a flame-dried Schlenk tube or vial, add the aryl halide (e.g., 4-chloroiodobenzene, 1.0 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add a strong inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Seal the tube or vial tightly.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.
Caption: Troubleshooting workflow for reducing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-4-ethynylbenzene
Welcome to the technical support center for 1-Chloro-4-ethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental outcomes.
I. Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working. What are the initial checks I should perform?
A1: When a Sonogashira reaction fails, begin by verifying the integrity of your palladium catalyst and copper(I) cocatalyst. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[2] Ensure your solvents and amine base are anhydrous and have been properly degassed to remove oxygen, which can cause catalyst decomposition and side reactions.[2] Finally, confirm the purity of your this compound and the coupling partner, as impurities can poison the catalyst.
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
A2: Glaser-Hay coupling is a common side reaction, especially in the presence of oxygen and a copper cocatalyst.[2][3] To minimize homocoupling, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.[2][3] Using a hydrogen gas atmosphere diluted with nitrogen or argon has been shown to reduce homocoupling to about 2%.[3] Additionally, minimizing the concentration of the copper catalyst can help reduce this side product.[3]
Q3: What are the best practices for setting up a Sonogashira coupling reaction?
A3: For a successful Sonogashira coupling, it is crucial to use degassed solvents to prevent oxygen from poisoning the palladium catalyst. The use of an inert atmosphere (nitrogen or argon) is standard practice. The choice of base is also important; amines such as triethylamine (B128534) or diisopropylamine (B44863) are commonly used to neutralize the hydrogen halide formed during the reaction.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage and handling to avoid deactivation. |
| Poorly chosen ligand | For aryl chlorides, electron-rich and bulky phosphine (B1218219) ligands can be effective. Consider ligands like XPhos or SPhos. | |
| Inappropriate base or solvent | Ensure the amine base is dry and in sufficient excess. The solvent should be anhydrous and degassed. Toluene, DMF, and THF are common choices.[5] | |
| Reaction temperature too low | For aryl chlorides, higher temperatures (around 100°C) may be required to facilitate oxidative addition.[5] | |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2] |
| High copper catalyst concentration | Reduce the amount of copper(I) co-catalyst. | |
| Decomposition of Starting Material | Reaction temperature too high | Optimize the reaction temperature. While higher temperatures may be needed for activation, excessive heat can lead to degradation. |
Optimized Reaction Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically 0.5-5 mol% loading. |
| Co-catalyst | CuI | Typically 1-10 mol% loading. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Should be anhydrous and in excess (2-5 equivalents).[5] |
| Solvent | Toluene, DMF, THF | Must be anhydrous and degassed. |
| Temperature | 25-100 °C | Aryl chlorides generally require higher temperatures than aryl iodides or bromides.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and alkyne homocoupling. |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Reagents and Materials:
-
This compound
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (TEA)
-
Anhydrous and degassed solvent (e.g., Toluene or THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous and degassed solvent (e.g., Toluene) to the flask.
-
Add anhydrous triethylamine (3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Click chemistry describes reactions that are high-yielding, wide in scope, and easy to perform.[6] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole ring from an alkyne and an azide (B81097).[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the CuAAC reaction?
A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction. It facilitates the formation of a copper acetylide intermediate, which then reacts with an azide to form the triazole product.[7] The uncatalyzed reaction is significantly slower and often requires high temperatures.[6]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state.[7] Therefore, it is common to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[7]
Q3: Why is a ligand often used in CuAAC reactions?
A3: Ligands, such as TBTA (Tris(benzyltriazolylmethyl)amine), are used to stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation.[8] They also accelerate the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst (Cu(I)) oxidation | Ensure the reaction is protected from air by using degassed solvents or an inert atmosphere. Use a sufficient amount of a reducing agent like sodium ascorbate.[8] |
| Inhibitory buffer components | Buffers containing chelating agents like Tris can inhibit the reaction. Use non-coordinating buffers such as phosphate (B84403) or HEPES.[8] | |
| Reagent degradation | Azides can be unstable. Store them properly (cold and protected from light) and use fresh reagents.[8] | |
| Side Product Formation | Alkyne homocoupling (Glaser coupling) | This is a common side reaction. Ensure thorough degassing and use of an inert atmosphere. |
| Formation of iodo-triazoles | If using cuprous iodide as the copper source, iodide ions can sometimes interfere, leading to the formation of iodotriazoles.[9] |
Optimized Reaction Conditions for CuAAC
| Parameter | Condition | Notes |
| Copper Source | CuSO₄·5H₂O (with sodium ascorbate) or CuI | CuSO₄ is more stable and commonly used for in situ generation of Cu(I). |
| Reducing Agent | Sodium Ascorbate | Used in slight excess to maintain the copper in the +1 oxidation state.[6] |
| Ligand | TBTA, THPTA | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Water is often an ideal solvent, providing good rates and yields.[10] |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at room temperature. |
| Atmosphere | Air or Inert | While often tolerant to air, an inert atmosphere can prevent catalyst oxidation and side reactions. |
Experimental Protocol: CuAAC of this compound with an Azide
This protocol provides a general procedure for the copper-catalyzed click reaction.
Reagents and Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water)
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in the chosen solvent (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
III. Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide.[11]
Frequently Asked Questions (FAQs)
Q1: Can this compound be used in Suzuki coupling reactions?
A1: While the ethynyl (B1212043) group itself is not directly involved as a coupling partner in a standard Suzuki reaction, the aryl chloride can react with a boronic acid. However, aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring more specialized catalysts and harsher reaction conditions.[12][13] It's more common to first perform a Sonogashira coupling to introduce the ethynylbenzene moiety and then use a different functionality on the molecule for a subsequent Suzuki coupling. Alternatively, an alkynyl halide could be coupled with a boronic acid, but this is less common due to the instability of alkynyl halides.[14]
Q2: What are the key parameters to consider when optimizing a Suzuki coupling with an aryl chloride?
A2: The key variables include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[11][15] For less reactive aryl chlorides, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step.[15] Strong bases like potassium carbonate or cesium carbonate are frequently used.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure an inert atmosphere is maintained.[15] |
| Poorly chosen ligand | For aryl chlorides, use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands).[15] | |
| Inappropriate base or solvent | The base must be strong enough to facilitate transmetalation. The choice of solvent can significantly impact reaction rates.[15] | |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species | Thoroughly degas the reaction mixture. Using a pre-catalyst that generates Pd(0) in situ can help.[17] |
| β-Hydride Elimination | Aliphatic boronic esters with β-hydrogens | Use aryl iodide as the electrophile if possible and consider adding a silver salt to increase the rate of oxidative addition.[17] |
Optimized Reaction Conditions for Suzuki Coupling of Aryl Chlorides
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand | Catalyst loading is typically 0.5-5 mol%. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Crucial for the activation of aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong inorganic base is usually required. |
| Solvent | Toluene, Dioxane, DMF, often with water | The presence of water can be beneficial for the hydrolysis of boronate esters.[17] |
| Temperature | 80-120 °C | Higher temperatures are generally needed for aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Experimental Protocol: Suzuki Coupling of an Aryl Chloride with a Boronic Acid
This protocol outlines a general procedure for the Suzuki coupling of an aryl chloride.
Reagents and Materials:
-
Aryl chloride (e.g., a derivative of this compound)
-
Boronic acid or boronate ester
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene/Water mixture)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine the aryl chloride (1.0 eq), boronic acid (1.5 eq), palladium pre-catalyst (0.02 eq), phosphine ligand (0.04 eq), and base (2.0 eq).
-
Add the degassed solvent system (e.g., a 10:1 mixture of Toluene and water).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. General Troubleshooting Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: 1-Chloro-4-ethynylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Chloro-4-ethynylbenzene (CAS: 873-73-4).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a solid that is sensitive to light.[1] The primary stability concern is its potential for polymerization, a common reaction for ethynylbenzene derivatives, especially when exposed to heat, light, or certain catalysts.[1][2][3] Phenylacetylene derivatives with electron-withdrawing substituents, such as the chloro group in this compound, can polymerize at an accelerated rate.[2] It is also classified as a flammable solid and should be handled with appropriate safety precautions.[3][4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and ignition.[5][6] Specific recommendations include refrigeration at 2-8°C.[1]
Q3: How can I visually assess the quality of my this compound?
A3: this compound is typically a yellow to pale brown crystalline mass.[1] Any significant deviation from this appearance, such as discoloration, clumping, or the presence of a liquid, may indicate degradation or contamination. However, visual inspection alone is not sufficient to confirm purity, and analytical testing is recommended.
Troubleshooting Guides
Unexpected Experimental Results
Problem: My reaction involving this compound is failing or giving low yields.
Possible Causes & Solutions:
-
Degraded Starting Material: The compound may have degraded due to improper storage or handling. Assess the purity of your this compound using the analytical protocols provided below.
-
Presence of Impurities: Impurities in the starting material can interfere with reactions. Common impurities may include polymers or oxidation byproducts. Purification by recrystallization or column chromatography may be necessary.
-
Reaction Conditions: For Sonogashira coupling reactions, common issues include catalyst deactivation, solvent effects, and incorrect temperature. Ensure your solvents are anhydrous and degassed. The choice of palladium catalyst and ligands can also be critical, especially for substrates with electron-withdrawing groups.[5][7]
Logical Workflow for Troubleshooting Failed Reactions
Caption: Troubleshooting workflow for failed reactions.
Sonogashira Coupling Specific Issues
Problem: I am observing significant homocoupling (Glaser coupling) of this compound in my Sonogashira reaction.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[5]
-
Copper (I) Co-catalyst: The copper co-catalyst can facilitate Glaser coupling. Consider reducing the amount of the copper salt or switching to a copper-free Sonogashira protocol.[5]
-
Slow Addition: Slowly adding the this compound to the reaction mixture can help to minimize its concentration and disfavor the bimolecular homocoupling reaction.
Potential Decomposition Pathway
Caption: Potential polymerization of this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Solid, Crystalline Mass | [1] |
| Color | Yellow to pale brown | [1] |
| Melting Point | 45-47 °C | [1] |
| Flash Point | 10 °C | [1] |
| Solubility | Insoluble in water. Soluble in acetone, chloroform, dichloromethane (B109758), DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene. | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
High-purity solvent for sample dilution (e.g., dichloromethane or hexane).
-
This compound reference standard of known purity.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 amu
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (characteristic fragments should be observed).
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
This protocol outlines a method for determining the absolute purity of this compound using an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Standards:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
High-purity internal standard with a known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with the analyte signals.
-
This compound sample.
3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a long delay, e.g., 30-60 seconds, is crucial for full relaxation and accurate integration).
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
5. Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the ethynyl (B1212043) proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for Quality Control Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdi-bi.com [tdi-bi.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
dealing with impurities in commercial 1-Chloro-4-ethynylbenzene
Welcome to the technical support center for commercial 1-Chloro-4-ethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the handling, purification, and use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several process-related impurities. The most common are residual starting materials and byproducts from the synthesis. A frequent synthetic route involves the reaction of p-chloroacetophenone. Therefore, you may encounter:
-
Residual p-Chloroacetophenone: The ketone starting material may not have fully reacted.
-
Homocoupling Product (Glaser coupling byproduct): 1,4-bis(4-chlorophenyl)buta-1,3-diyne can form, especially if the material has been exposed to air and/or copper catalysts.
-
Solvent Residues: Depending on the purification process, residual solvents may be present.
Q2: How do these impurities affect my downstream reactions, such as Sonogashira coupling?
A2: Impurities can have a significant negative impact on palladium-catalyzed cross-coupling reactions:
-
p-Chloroacetophenone: Ketone impurities can potentially interfere with the palladium catalyst, although the primary issue is the inaccurate quantification of your starting alkyne, leading to incorrect stoichiometry and reduced yields.
-
1,4-bis(4-chlorophenyl)buta-1,3-diyne: This homocoupled impurity is unreactive in Sonogashira couplings and will lead to a lower yield of the desired product. Its presence also complicates purification of the final product due to similar aromatic properties.
-
Moisture and Oxygen: These can lead to catalyst deactivation and promote the undesirable homocoupling of the alkyne.[1]
Q3: How can I assess the purity of my this compound?
A3: The purity of your material can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with characteristic signals, such as the methyl singlet of p-chloroacetophenone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them by their mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and quantify impurities.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its purity and stability, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and homocoupling. It is also light-sensitive and should be stored in an amber vial or protected from light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in Sonogashira coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion in Sonogashira reaction | 1. Impure this compound. 2. Inactive palladium catalyst. 3. Insufficiently degassed solvents/reagents. 4. Incorrect reaction temperature. | 1. Purify the this compound using the provided protocols. 2. Use a fresh batch of palladium catalyst. 3. Ensure all solvents and the amine base are rigorously degassed.[1] 4. For aryl bromides, a higher temperature (e.g., 80-100 °C) may be required.[2] |
| Significant formation of homocoupled (Glaser) byproduct | 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) co-catalyst. 3. Pre-existing homocoupled impurity in the starting material. | 1. Thoroughly degas the reaction mixture using freeze-pump-thaw cycles.[1] 2. Reduce the amount of copper(I) iodide or consider a copper-free protocol. 3. Purify the starting this compound. |
| Reaction mixture turns black | Decomposition of the palladium catalyst to palladium black.[1] | This is often caused by oxygen. Ensure the reaction is performed under a strictly inert atmosphere. Impurities in the starting materials can also contribute to catalyst decomposition. |
| Difficulty purifying the final product | Co-elution of the desired product with impurities from the starting material. | Purify the this compound before use to simplify the purification of the final product. |
Analytical Data for Impurity Identification
The following tables summarize the expected analytical signals for this compound and its common impurities.
NMR Data (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 7.45 (d, 2H), 7.32 (d, 2H), 3.08 (s, 1H) | 134.2, 132.8, 128.7, 121.8, 83.3, 77.4 |
| p-Chloroacetophenone [3] | 7.91 (d, 2H), 7.45 (d, 2H), 2.61 (s, 3H) | 196.8, 139.6, 135.4, 129.7, 128.9, 26.5 |
| 1,4-bis(4-chlorophenyl)buta-1,3-diyne | ~7.5 (d, 4H), ~7.4 (d, 4H) | Signals expected in the aromatic and alkyne regions. |
GC-MS Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound [4] | 136/138 (M⁺) | 101, 75 |
| p-Chloroacetophenone | 154/156 (M⁺) | 139/141, 111/113, 75 |
| 1,4-bis(4-chlorophenyl)buta-1,3-diyne | 270/272/274 (M⁺) | Fragments corresponding to the loss of chlorine and cleavage of the diyne. |
Experimental Protocols
Purification of Commercial this compound
Two common methods for purifying commercial this compound are recrystallization and flash column chromatography.
1. Recrystallization
This method is suitable for removing less soluble or more soluble impurities. A mixed solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective.
-
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane to dissolve the solid. If it does not fully dissolve, add ethyl acetate dropwise until a clear solution is obtained at elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
2. Flash Column Chromatography
This technique is effective for separating impurities with different polarities.
-
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the eluent).
-
Load the sample onto the top of the silica gel.
-
Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visual Diagrams
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting logic for failed Sonogashira coupling reactions.
References
Technical Support Center: Workup Procedures for 1-Chloro-4-ethynylbenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of common reactions involving 1-Chloro-4-ethynylbenzene. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during the purification of products from Sonogashira couplings, Glaser couplings, and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. When using this compound, this reaction allows for the synthesis of various substituted diarylacetylenes.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira reaction mixture has turned black. What does this indicate and how can I prevent it?
A1: The formation of a black precipitate, commonly referred to as palladium black, indicates the decomposition of the Pd(0) catalyst. This decomposition renders the catalyst inactive and can lead to low or no product yield.
-
Causes:
-
Presence of Oxygen: Palladium(0) is sensitive to oxidation. Inadequate degassing of solvents and reagents is a common cause.
-
High Temperatures: Excessive heat can promote catalyst agglomeration and precipitation.
-
Solvent Effects: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in certain cases.[1]
-
-
Prevention:
-
Thorough Degassing: Ensure all solvents and the amine base are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
-
Optimize Temperature: While aryl chlorides often require higher temperatures than aryl iodides or bromides, avoid unnecessarily high temperatures.[2]
-
Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can help stabilize the palladium catalyst.[3]
-
Q2: I am observing a significant amount of homocoupling of this compound (Glaser coupling). How can I minimize this side reaction?
A2: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. This side reaction consumes the starting alkyne and can complicate purification.
-
Minimization Strategies:
-
Copper-Free Conditions: If feasible for your specific substrate, employing a copper-free Sonogashira protocol can eliminate the primary pathway for Glaser coupling.[3]
-
Strict Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Rigorous degassing and maintaining an inert atmosphere are crucial.
-
Slow Addition of Alkyne: In some instances, the slow addition of this compound to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Q3: How do I effectively remove the palladium and copper catalysts during the workup?
A3: Residual palladium and copper catalysts can contaminate the final product and interfere with downstream applications. A multi-step approach is often necessary for their complete removal.
-
Workup Protocol:
-
Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Filter the mixture through a pad of Celite or silica (B1680970) gel. This will remove the bulk of the precipitated catalyst.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove the copper catalyst by forming a soluble copper-ammonia complex. A wash with aqueous sodium sulfide (B99878) can also precipitate residual transition metals as their sulfides.[4]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel to remove any remaining traces of catalysts and other impurities.
-
Troubleshooting Guide: Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Insufficiently reactive aryl halide; Suboptimal reaction temperature. | Verify the quality of the palladium catalyst and ligands. For aryl chlorides, consider using more electron-rich and bulky phosphine ligands and higher reaction temperatures (e.g., 100 °C in a sealed tube).[2] Ensure the amine base is dry and of high purity. |
| Difficulty in Removing Triphenylphosphine (B44618) Oxide | Triphenylphosphine oxide, a byproduct of reactions using triphenylphosphine-based palladium catalysts, can be difficult to separate from the product. | After initial filtration, concentrate the crude mixture and suspend it in a non-polar solvent like pentane (B18724) or a hexane/ether mixture. Filter through a plug of silica gel, eluting with a slightly more polar solvent to wash the product through while retaining the more polar triphenylphosphine oxide.[4] |
| Product is an Inseparable Mixture | Formation of closely related side products or isomers. | Optimize reaction conditions to improve selectivity. Consider using a different palladium catalyst or ligand system. For purification, explore alternative chromatographic techniques such as preparative HPLC or using a different stationary phase. |
Glaser Coupling Reactions
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical diynes. For this compound, this reaction yields 1,4-bis(4-chlorophenyl)buta-1,3-diyne.
Frequently Asked Questions (FAQs): Glaser Coupling
Q1: What are the key considerations for a successful Glaser coupling workup?
A1: The primary goals of the Glaser coupling workup are to remove the copper catalyst and any unreacted starting material.
-
Catalyst Removal: The copper catalyst is typically removed by washing the reaction mixture with an aqueous solution of a chelating agent like ammonium chloride or EDTA.
-
Product Isolation: The desired diyne product is often a solid and can be isolated by filtration after precipitation or by extraction and subsequent crystallization.
Q2: My Glaser coupling reaction is sluggish or gives a low yield. What can I do?
A2: The efficiency of Glaser coupling can be influenced by several factors.
-
Catalyst System: The choice of copper salt and ligand (e.g., TMEDA in the Hay modification) can significantly impact the reaction rate and yield.[6]
-
Oxidant: The reaction relies on an oxidant, which is often atmospheric oxygen. Ensuring adequate aeration of the reaction mixture can be beneficial. In some variations, a stoichiometric amount of a Cu(II) salt is used as the oxidant.[6]
-
Solvent: The solubility of the copper-acetylide intermediate is crucial. The choice of solvent can affect this and, consequently, the reaction outcome.
Troubleshooting Guide: Glaser Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of Polymeric Byproducts | High concentration of the alkyne can lead to polymerization. | Use high dilution conditions, especially for intramolecular cyclizations. Slow addition of the alkyne can also be beneficial. |
| Incomplete Reaction | Inefficient re-oxidation of the Cu(I) catalyst. | Ensure good aeration of the reaction mixture if using oxygen as the oxidant. Consider switching to a Hay coupling protocol using a CuCl-TMEDA complex, which is often more robust.[7] |
| Difficulty in Product Purification | The product may co-precipitate with copper salts. | Thoroughly wash the crude product with an ammonium chloride solution to dissolve the copper salts before further purification steps like recrystallization or chromatography. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with an organic azide (B81097) yields the corresponding 1-(4-chlorophenyl)-4-substituted-1H-1,2,3-triazole.
Frequently Asked Questions (FAQs): CuAAC
Q1: What is a standard workup procedure for a CuAAC reaction?
A1: One of the advantages of click chemistry is often the straightforward purification.
-
Aqueous Workup: The reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane (B109758). The organic layer is then washed with water and brine, dried, and concentrated.
-
Precipitation/Crystallization: In many cases, the triazole product is a solid and may precipitate directly from the reaction mixture upon cooling or the addition of an anti-solvent. The product can then be isolated by filtration and washed.[8]
-
Catalyst Removal: If residual copper is a concern, washing the organic extract with an aqueous solution of EDTA or ammonium hydroxide (B78521) can effectively remove it.
Q2: My CuAAC reaction is not proceeding to completion. What are the common pitfalls?
A2: While generally robust, CuAAC reactions can sometimes be problematic.
-
Copper(I) Source: The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is essential to generate Cu(I) in situ. Ensure the reducing agent is fresh and added correctly.
-
Ligand: The use of a stabilizing ligand, such as TBTA or THPTA, can significantly improve the reaction rate and prevent catalyst disproportionation.
-
Solvent: While often performed in aqueous mixtures, the choice of co-solvent can be important for substrate solubility. Common solvent systems include t-butanol/water, DMSO/water, and DMF.
Troubleshooting Guide: CuAAC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Triazole Product | Inefficient generation or instability of the Cu(I) catalyst; Poor solubility of starting materials. | Use a fresh solution of sodium ascorbate. Consider using a Cu(I) salt directly (e.g., CuI, CuBr) under an inert atmosphere. Optimize the solvent system to ensure all reactants are fully dissolved. |
| Product Contaminated with Copper | Incomplete removal of the copper catalyst during workup. | Wash the organic layer multiple times with an aqueous EDTA solution. If the product is a solid, triturate or wash it with an EDTA solution. |
| Formation of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling) can occur, especially if the concentration of the reducing agent is insufficient. | Ensure a sufficient excess of sodium ascorbate is used. Maintain anaerobic conditions if possible, although many click reactions are tolerant to air. |
Data Presentation
The following table provides representative yields for the different reaction types with this compound, based on typical outcomes for analogous substrates found in the literature. Actual yields will vary depending on the specific reaction partners and conditions.
| Reaction Type | Coupling Partner | Product Type | Typical Workup | Representative Yield | Purity |
| Sonogashira Coupling | Aryl Iodide | Diarylacetylene | Filtration, Extraction, Column Chromatography | 85-95% | >95% |
| Sonogashira Coupling | Aryl Bromide | Diarylacetylene | Filtration, Extraction, Column Chromatography | 70-85% | >95% |
| Glaser Coupling | This compound | Symmetrical Diyne | Extraction, Recrystallization | 60-80% | >98% |
| CuAAC | Benzyl Azide | 1,2,3-Triazole | Extraction, Recrystallization/Column Chromatography | 85-96% | >98% |
Experimental Protocols
General Workup Procedure for a Sonogashira Coupling
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Filter the mixture through a short pad of Celite to remove the precipitated palladium and copper catalysts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL for a 1 mmol scale reaction).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Workup Procedure for a Glaser Coupling
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).
General Workup Procedure for a CuAAC Reaction
-
Dilute the reaction mixture with water (50 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a 5% aqueous solution of EDTA disodium (B8443419) salt to remove residual copper, followed by a water wash and a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If the product is a solid, it may be purified by recrystallization. Otherwise, flash column chromatography can be employed.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the workup and purification of a product from a this compound reaction.
Caption: General experimental workflow for the workup of this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. Click Chemistry in Drug Discovery [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to Sonogashira Coupling: Evaluating Alternatives to 1-Chloro-4-ethynylbenzene
In the realm of carbon-carbon bond formation, the Sonogashira coupling stands as a cornerstone reaction, pivotal for the synthesis of a vast array of pharmaceuticals, natural products, and advanced organic materials. At the heart of this palladium- and copper-catalyzed cross-coupling reaction lies the union of a terminal alkyne with an aryl or vinyl halide. While 1-Chloro-4-ethynylbenzene is a commonly utilized building block, its relatively lower reactivity often necessitates harsh reaction conditions, prompting researchers to seek more efficient alternatives. This guide provides a comprehensive comparison of alternative reagents to this compound, offering experimental data and detailed protocols to aid in the selection of the optimal substrate for your synthetic needs.
The reactivity of the aryl electrophile in the Sonogashira coupling is paramount to the reaction's success and is largely dictated by the nature of the leaving group. The generally accepted order of reactivity is: Iodine > Triflate (OTf) > Bromine > Chlorine.[1][2][3] This trend underscores the inherent limitations of using aryl chlorides and highlights the potential benefits of employing more reactive counterparts.
The Sonogashira Coupling Mechanism: A Visiual Overview
The catalytic cycle of the Sonogashira coupling is a well-studied process involving both palladium and copper catalysts. The following diagram illustrates the key steps of the copper-cocatalyzed pathway.
Figure 1: The Catalytic Cycle of the Sonogashira Coupling Reaction.
Performance Comparison of Aryl Electrophiles
The choice of the leaving group on the 4-ethynylphenyl core significantly impacts reaction conditions and outcomes. The following table summarizes a comparative analysis based on literature data, providing a general overview of the performance of different alternatives to this compound. It is important to note that the presented data is a compilation from various sources and may not be directly comparable due to variations in experimental setups.
| Aryl Electrophile | Leaving Group | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-Iodo-4-ethynylbenzene | I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp - 50 | 1 - 6 | > 90 |
| 1-Bromo-4-ethynylbenzene | Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | Toluene (B28343) / DMF | 50 - 100 | 4 - 24 | 70 - 90 |
| 4-Ethynylphenyl trifluoromethanesulfonate (B1224126) | OTf | Pd(PPh₃)₄ / CuI | Et₃N / i-Pr₂NEt | DMF / Toluene | 50 - 80 | 2 - 12 | 80 - 95 |
| This compound | Cl | Pd(dba)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 - 120 | 12 - 48 | 40 - 70 |
| 4-Ethynylphenyl tosylate | OTs | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / DMA | 80 - 110 | 12 - 36 | 60 - 80 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Sonogashira coupling of various 4-ethynylphenyl derivatives with a generic terminal alkyne (e.g., phenylacetylene).
Protocol 1: Sonogashira Coupling of 1-Iodo-4-ethynylbenzene (High Reactivity)
-
Reagents:
-
1-Iodo-4-ethynylbenzene (1.0 mmol)
-
Phenylacetylene (B144264) (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
THF (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-Iodo-4-ethynylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add THF and triethylamine, followed by the addition of phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Sonogashira Coupling of 1-Bromo-4-ethynylbenzene (Moderate Reactivity)
-
Reagents:
-
1-Bromo-4-ethynylbenzene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Piperidine (2.0 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-Bromo-4-ethynylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add toluene and piperidine, followed by the addition of phenylacetylene.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up and purification are performed as described in Protocol 1.
-
Protocol 3: Sonogashira Coupling of 4-Ethynylphenyl trifluoromethanesulfonate (High Reactivity Pseudohalide)
-
Reagents:
-
4-Ethynylphenyl trifluoromethanesulfonate (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Diisopropylethylamine (i-Pr₂NEt) (2.5 mmol)
-
DMF (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-Ethynylphenyl trifluoromethanesulfonate, Pd(PPh₃)₄, and CuI.
-
Add DMF and diisopropylethylamine, followed by the addition of phenylacetylene.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up and purification are performed as described in Protocol 1.
-
Selecting the Right Reagent: A Workflow
The selection of an appropriate aryl electrophile is a critical decision in the planning of a Sonogashira coupling. The following workflow provides a logical approach to this process.
Figure 2: Workflow for Selecting an Aryl Electrophile for Sonogashira Coupling.
Conclusion
While this compound remains a viable option for Sonogashira couplings, its lower reactivity often necessitates more demanding reaction conditions. For researchers and drug development professionals seeking to optimize their synthetic routes, aryl iodides, bromides, and triflates present highly effective alternatives. Aryl iodides and triflates offer the highest reactivity, often allowing for milder conditions and shorter reaction times, which can be crucial for sensitive substrates. Aryl bromides provide a good balance between reactivity and cost-effectiveness. The choice of reagent should be guided by a careful consideration of substrate availability, cost, required reactivity, and the tolerance of other functional groups within the molecule. This guide provides the foundational data and protocols to make an informed decision, ultimately leading to more efficient and successful Sonogashira coupling reactions.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals: Ensuring the purity of synthetic intermediates like 1-Chloro-4-ethynylbenzene is critical for the integrity of research and the safety of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of this compound. We present supporting experimental protocols and data to inform your selection of the most suitable analytical methodology.
This compound is a key building block in organic synthesis. Its purity can significantly influence the yield and impurity profile of subsequent reaction steps. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[1] However, orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) provide valuable complementary information and can be essential for a comprehensive purity assessment.
Method Comparison at a Glance
The selection of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy, and the intended application.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard for accurate quantification). | Absolute (can determine purity without a specific reference standard of the analyte).[2] |
| Selectivity | Good for separating closely related non-volatile or thermally labile compounds. | High selectivity based on both chromatographic separation and mass fragmentation patterns. | Excellent for structural elucidation and identification of impurities. |
| Sensitivity | High (typically parts-per-million, ppm, levels). | Very high (can detect trace level impurities, parts-per-billion, ppb, levels). | Moderate (typically requires milligrams of sample).[2] |
| Analyst Expertise | Moderate | Moderate to High | High |
| Instrumentation Cost | Moderate | High | Very High |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and versatile technique for the purity analysis of a wide range of organic compounds.[3] For non-volatile impurities or those that are thermally labile, HPLC is often the method of choice.
Representative HPLC Performance Data
The following table summarizes typical performance data for the analysis of this compound using a validated HPLC method.
| Parameter | Typical Value |
| Retention Time | 7.2 min |
| Resolution (Rs) | > 2.0 (between the main peak and closest impurity) |
| Theoretical Plates (N) | > 10,000 |
| Tailing Factor (T) | 0.9 - 1.2 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
Detailed Experimental Protocol: HPLC Method
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for aromatic compounds.[4][5]
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by spiking with a reference standard if available.
-
Calculate the percentage purity using the area normalization method.
Alternative Analytical Techniques
For a comprehensive understanding of a compound's purity, orthogonal methods that utilize different separation and detection principles are highly recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification of impurities through mass spectral data.[6]
Advantages for this compound Analysis:
-
High sensitivity for detecting volatile organic impurities.
-
Provides structural information about impurities from their mass fragmentation patterns.
-
Well-suited for identifying residual solvents.
Considerations:
-
The analyte must be thermally stable and sufficiently volatile.
-
Derivatization may be required for non-volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[8]
Advantages for this compound Analysis:
-
Provides an absolute purity value.[9]
-
Non-destructive technique.
-
Offers structural confirmation of the main component and any identifiable impurities.
Considerations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a certified internal standard for absolute quantification.
-
Potential for signal overlap in complex mixtures.
Conclusion
For the routine purity assessment of this compound, a validated HPLC-UV method provides a robust and reliable approach. It offers excellent resolution for potential non-volatile impurities and is widely available in analytical laboratories.
However, for a comprehensive purity profile, the use of orthogonal techniques is strongly recommended. GC-MS is invaluable for the detection and identification of volatile impurities and residual solvents, which may not be detected by HPLC. qNMR serves as a powerful tool for obtaining a highly accurate, absolute purity value and for providing unequivocal structural confirmation, making it an excellent reference method.
Ultimately, a combination of these techniques will provide the most complete and reliable assessment of the purity of this compound, ensuring the quality and consistency required for research and drug development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Benzene, 1-chloro-4-ethenyl- | SIELC Technologies [sielc.com]
- 5. 1-Chloro-4-ethylbenzene | SIELC Technologies [sielc.com]
- 6. Benzene, 1-chloro-4-ethynyl- | C8H5Cl | CID 70118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rssl.com [rssl.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Spectroscopic Analysis of 1-Chloro-4-ethynylbenzene and Its Derivatives: A Guide for Researchers
A comprehensive guide to the spectroscopic properties of 1-chloro-4-ethynylbenzene and its derivatives, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and comparison. This guide includes detailed experimental protocols and a comparative analysis of NMR, IR, Mass Spectrometry, and UV-Vis data.
This compound and its derivatives are important building blocks in organic synthesis, finding applications in materials science and pharmaceutical development. A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, purity assessment, and structural elucidation. This guide provides a comparative analysis of the key spectroscopic features of this compound and its para-substituted analogs, supported by experimental data and detailed methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The 1H and 13C NMR spectra of this compound and its derivatives exhibit characteristic signals for the aromatic and ethynyl (B1212043) groups.
1H NMR Spectra
The proton NMR spectra of these compounds are characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm) and a singlet for the acetylenic proton (around δ 3.0-3.5 ppm), if present. The substitution pattern on the phenyl ring influences the chemical shifts and coupling constants of the aromatic protons. For para-substituted derivatives, the aromatic region often displays two doublets, corresponding to the AA'BB' spin system.
13C NMR Spectra
The carbon NMR spectra provide valuable information about the carbon skeleton. Key signals include those for the aromatic carbons and the two sp-hybridized carbons of the ethynyl group. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituent at the para-position.
Table 1: 1H and 13C NMR Spectroscopic Data for this compound and its Derivatives (in CDCl3)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| This compound | 7.32-7.37 (m, 5H), 7.45-7.54 (m, 4H)[1] | 88.2, 90.3, 121.8, 122.9, 128.4, 128.5, 128.7, 131.6, 132.8, 134.3[1] |
| 1-Bromo-4-ethynylbenzene | 1H NMR data available[2] | 13C NMR data available |
| 1-Iodo-4-ethynylbenzene | 1H NMR data available[3][4] | 13C NMR data available[4] |
| 1-Chloro-4-(phenylethynyl)benzene | 7.32-7.36 (m, 5H), 7.45-7.47 (m, 2H), 7.51-7.54 (m, 2H) | 88.21, 90.28, 121.75, 122.89, 128.38, 128.47, 128.68, 131.58, 132.80, 134.23 |
| 1-Chloro-4-((4-methoxyphenyl)ethynyl)benzene | 3.83 (s, 3H), 6.88 (d, J = 8.7 Hz, 2H), 7.31 (d, J = 8.7 Hz, 2H), 7.42-7.47 (m, 4H) | 55.30, 86.96, 90.33, 114.02, 114.97, 122.09, 128.62, 132.62, 133.04, 133.84, 159.75 |
| 1-Chloro-4-((4-nitrophenyl)ethynyl)benzene | 7.37 (d, J = 8.7 Hz, 2H), 7.49 (d, J = 8.7 Hz, 2H), 7.66 (d, J = 8.7 Hz, 2H), 8.23 (d, J = 9.2 Hz, 2H) | 88.38, 93.41, 120.55, 123.68, 128.93, 129.85, 132.28, 133.03, 135.42, 147.09 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound and its derivatives show characteristic absorption bands for the C-H and C≡C stretching of the ethynyl group, as well as aromatic C-H and C=C stretching vibrations.
Table 2: Key IR Absorption Frequencies (cm-1) for this compound and its Derivatives
| Compound | ν(≡C-H) | ν(C≡C) | ν(Ar C-H) | ν(Ar C=C) |
| This compound | ~3300 | ~2100 | ~3050 | ~1600, 1490 |
| 1-Bromo-4-ethynylbenzene | IR data available[5] | |||
| 1-Chloro-4-(phenylethynyl)benzene | N/A | ~2215 | ~3049 | ~1590, 1496 |
| 1-Chloro-4-((4-methoxyphenyl)ethynyl)benzene | N/A | ~2210 | ~3087 | ~1606, 1514 |
| 1-Chloro-4-((4-nitrophenyl)ethynyl)benzene | N/A | ~2210 | ~3087 | ~1586, 1536 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For compounds containing chlorine or bromine, the isotopic distribution of these elements leads to characteristic patterns in the mass spectrum. The mass spectrum of this compound shows a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[6] High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition.
Table 3: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| This compound | C8H5Cl | 136.58[7] | 136 (M+), 138 (M+2), 101[7] |
| 1-Bromo-4-ethynylbenzene | C8H5Br | 181.03 | 180 (M+), 182 (M+2), 101 |
| 1-Iodo-4-ethynylbenzene | C8H5I | 228.03[8][9] | 228 (M+), 127, 101 |
| 1-Chloro-4-(phenylethynyl)benzene | C14H9Cl | 212.67 | 212 (M+), 214 (M+2), 177 |
| 1-Chloro-4-((4-methoxyphenyl)ethynyl)benzene | C15H11ClO | 242.70 | 242 (M+), 244 (M+2), 227, 199 |
| 1-Chloro-4-((4-nitrophenyl)ethynyl)benzene | C14H8ClNO2 | 257.67 | 257 (M+), 259 (M+2), 211, 181 |
UV-Vis Spectroscopy
Experimental Protocols
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl3) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.[10] For 1H NMR, a typical acquisition would involve a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For 13C NMR, a proton-decoupled sequence is used with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[10]
IR Spectroscopy
For solid samples, IR spectra can be obtained using the thin solid film method or as a KBr pellet. For the thin film method, the solid is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of these compounds. A typical GC method would utilize a capillary column (e.g., HP-5MS) with helium as the carrier gas. The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to ensure separation of the components. The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 40-500.
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the information they provide for the comprehensive analysis of this compound derivatives.
Caption: Information pathway from spectroscopic techniques to compound characterization.
References
- 1. Benzene, 1-bromo-4-ethenyl- [webbook.nist.gov]
- 2. 766-96-1|1-Bromo-4-ethynylbenzene|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1-chloro-4-ethynyl- [webbook.nist.gov]
- 7. Benzene, 1-chloro-4-ethynyl- | C8H5Cl | CID 70118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 1-Ethynyl-4-iodobenzene | C8H5I | CID 12160833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for 1-Chloro-4-ethynylbenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, particularly for creating substituted alkynes. The coupling of 1-chloro-4-ethynylbenzene, a readily available starting material, with other terminal alkynes is of significant interest for the synthesis of functional materials and pharmaceutical intermediates. However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts necessitates the use of highly efficient catalytic systems. This guide provides a comparative analysis of common catalysts employed for the Sonogashira coupling of this compound, with a focus on performance, reaction conditions, and mechanistic considerations.
Performance Overview of Catalytic Systems
The choice of catalyst for the Sonogashira coupling of this compound significantly impacts reaction efficiency, yield, and conditions. Below is a comparative summary of three representative catalytic systems: a traditional palladium/phosphine (B1218219) system with a copper(I) co-catalyst, a modern palladium N-heterocyclic carbene (NHC) system, and a copper-free palladium system.
| Catalyst System | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Pd(PPh₃)₂Cl₂ / CuI | Base (e.g., NEt₃, piperidine), Solvent (e.g., THF, DMF), 60-100 °C | 85-95 | Well-established, reliable for many substrates, high yields. | Requires copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling); higher temperatures often needed for aryl chlorides. |
| [Pd(IPr)Cl₂]₂ | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene), 80-120 °C | 90-98 | High efficiency for unactivated aryl chlorides, lower catalyst loading, often copper-free.[1] | Ligand synthesis can be more complex and costly than simple phosphines. |
| [Pd(dtbpf)Cl₂] | Base (e.g., TBAF), Solvent-free or Toluene (B28343), Room Temp. - 80 °C | 80-90 | Mild reaction conditions (room temperature possible for some substrates), copper-free. | May require specific bulky and electron-rich phosphine ligands; may be less general than other systems. |
Note: The yields presented are typical ranges for Sonogashira couplings of aryl chlorides and may vary based on the specific alkyne coupling partner and optimization of reaction conditions.
Experimental Protocols
Detailed methodologies for the Sonogashira coupling of this compound with phenylacetylene (B144264) using the aforementioned catalytic systems are provided below.
Protocol 1: Traditional Palladium/Copper Catalyzed Sonogashira Coupling
This protocol utilizes a conventional palladium-phosphine complex with a copper(I) co-catalyst.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
To the stirred solution, add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-chloro-4-(phenylethynyl)benzene.
Protocol 2: Palladium-NHC Catalyzed Sonogashira Coupling (Copper-Free)
This protocol employs a highly active N-heterocyclic carbene (NHC) palladium pre-catalyst in a copper-free system. The conditions are adapted from a similar coupling of 4-chlorotoluene.[1]
Materials:
-
This compound
-
Phenylacetylene
-
--INVALID-LINK--palladium dimer ([Pd(IPr)Cl₂]₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
In a glovebox or under a strict inert atmosphere, add to a dry Schlenk tube: this compound (1.0 mmol, 1.0 equiv.), [Pd(IPr)Cl₂]₂ (0.01 mmol, 1 mol% Pd), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous 1,4-dioxane (5 mL) and phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the product.
Protocol 3: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol outlines a copper-free method that can often be performed at milder temperatures, utilizing a palladium catalyst with a sterically demanding phosphine ligand.
Materials:
-
This compound
-
Phenylacetylene
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) ([Pd(dtbpf)Cl₂])
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1M solution in THF
-
Anhydrous toluene (optional)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and [Pd(dtbpf)Cl₂] (0.03 mmol, 3 mol%).
-
Add phenylacetylene (1.5 mmol, 1.5 equiv.).
-
Add TBAF (1M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv.).
-
The reaction can be stirred at room temperature or gently heated to 50-60 °C to increase the reaction rate. Monitor by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the relationships within the catalytic processes and the experimental steps, the following diagrams are provided.
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for Sonogashira coupling reactions.
References
A Comparative Guide to the Functional Group Tolerance of 1-Chloro-4-ethynylbenzene
For researchers and professionals in the fields of drug development and materials science, the selection of versatile building blocks is paramount. 1-Chloro-4-ethynylbenzene is a valuable reagent, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions such as the Sonogashira cross-coupling and azide-alkyne cycloadditions. Its performance, particularly its tolerance for various functional groups, dictates its suitability for complex molecular syntheses. This guide provides an objective comparison of this compound's reactivity and functional group tolerance with alternative ethynylbenzene derivatives, supported by experimental data.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] The reactivity and functional group tolerance of this reaction are influenced by the electronic properties of both the alkyne and the halide.
Functional Group Tolerance in Sonogashira Coupling
The following table summarizes the compatibility of various functional groups on the aryl halide coupling partner in Sonogashira reactions with terminal aryl alkynes like this compound. The yields provided are representative and can vary based on specific reaction conditions.
| Functional Group on Aryl Halide | Position | Tolerance | Representative Yield (%) | Notes |
| Nitro (-NO₂) | para | Good | ~90% | Electron-withdrawing groups can enhance the rate of reaction.[2] |
| Aldehyde (-CHO) | para | Moderate | 50-70% | Can be sensitive to basic reaction conditions; protection may be required. |
| Ketone (-COR) | para | Good | 80-95% | Generally well-tolerated. |
| Ester (-COOR) | para | Excellent | >95% | Highly compatible with standard Sonogashira conditions. |
| Cyano (-CN) | para | Excellent | >95% | Well-tolerated. |
| Methoxy (-OCH₃) | para | Good | 85-95% | Electron-donating groups may slightly decrease the reaction rate compared to electron-withdrawing groups.[3] |
| Hydroxyl (-OH) | para | Moderate | 60-80% | The acidic proton can interfere with the catalyst; protection as a silyl (B83357) ether or other protecting group is often necessary. |
| Amino (-NH₂) | para | Moderate | 60-80% | Can coordinate to the metal catalyst, potentially inhibiting the reaction; protection is often required. |
| Halogens (F, Cl, Br) | ortho, meta, para | Excellent | >90% | The reactivity order of the halide on the coupling partner is generally I > Br > Cl. |
Comparison with Alternative Alkynes
The choice of terminal alkyne can influence reaction outcomes. Phenylacetylene is a common, less functionalized alternative to this compound.
| Alkyne | Coupling Partner | Product | Yield (%) | Reference |
| This compound | 4-Iodotoluene | 1-Chloro-4-((4-methylphenyl)ethynyl)benzene | Not specified | |
| Phenylacetylene | 4-Iodotoluene | 1-Methyl-4-(phenylethynyl)benzene | 60% | [4] |
| 4-Ethynyltoluene | Iodobenzene | 1-Methyl-4-(phenylethynyl)benzene | 96% | [5] |
| 1-Heptyne | Iodobenzene | 1-(Hept-1-yn-1-yl)benzene | 95% | [5] |
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol is a representative procedure for a standard Sonogashira coupling reaction.
Materials:
-
This compound (1.1 equiv.)
-
4-Iodotoluene (1.0 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry, two-necked flask under an inert atmosphere (e.g., argon), add 4-iodotoluene, anhydrous THF, and triethylamine.
-
To this solution, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 1-chloro-4-((4-methylphenyl)ethynyl)benzene.[6]
Sonogashira Catalytic Cycle
References
A Comparative Guide to the Use of 1-Chloro-4-ethynylbenzene in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that balances cost, efficiency, and practicality. This guide provides a comprehensive cost-benefit analysis of 1-Chloro-4-ethynylbenzene, a versatile terminal alkyne, and compares its performance with common alternatives such as phenylacetylene (B144264), 4-bromophenylacetylene, and 4-iodophenylacetylene in key synthetic transformations.
This analysis delves into the economic considerations of these reagents and presents a comparative overview of their reactivity and performance in widely used reactions, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and polymerization. By providing a clear comparison of quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.
Cost Analysis: A Head-to-Head Comparison
The initial investment in starting materials is a significant factor in any synthetic project. To provide a clear economic perspective, the following table summarizes the approximate costs of this compound and its alternatives. Prices were compiled from various suppliers and standardized to US dollars per gram (USD/g) and per mole (USD/mol) to facilitate a direct comparison. It is important to note that prices can vary based on purity, quantity, and supplier.
| Compound | Molecular Weight ( g/mol ) | Approximate Price (USD/g) | Approximate Price (USD/mol) |
| Phenylacetylene | 102.14 | 0.60 - 2.50 | 61.28 - 255.35 |
| This compound | 136.58 | 19.00 - 49.60 | 2595.22 - 6774.25 |
| 4-Bromophenylacetylene | 181.04 | 26.68 - 144.00 | 4829.93 - 26069.76 |
| 4-Iodophenylacetylene | 228.04 | Price not readily available | Price not readily available |
From a purely economic standpoint, phenylacetylene is the most cost-effective option. This compound is significantly more expensive, and 4-bromophenylacetylene is the most costly among the three with available pricing. This initial cost differential is a primary consideration in the cost-benefit analysis.
Performance in Key Synthetic Reactions
The utility of a chemical building block is ultimately determined by its performance in chemical reactions. This section compares the reactivity and efficiency of this compound and its alternatives in three fundamental synthetic transformations: Sonogashira coupling, click chemistry, and polymerization.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of the aryl halide is a critical factor in this reaction, with the general trend being I > Br > Cl.
Experimental Data Summary: Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ / CuI | NEt₃/DMF | 135 | - | 96 | [1] |
| Phenylacetylene | 4-Iodoanisole | CuI / NHC Ligand | K₂CO₃/DMF | 100 | - | Good | [2] |
| Phenylacetylene | 2-Bromoacetophenone | NHC-Pd | NEt₃ | RT | - | - | [3] |
| 4-Bromophenylacetylene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP/DMSO | RT | 3 | 88 | [4] |
| This compound | Iodophenyl groups | Standard Sonogashira | - | - | - | - | [3] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be considered indicative of general performance.
Discussion:
The available data suggests that while chloroarenes are generally less reactive than their bromo and iodo counterparts in Sonogashira couplings, this compound can still participate in this reaction.[3] The higher reactivity of aryl iodides and bromides often translates to milder reaction conditions and higher yields. For instance, the coupling of phenylacetylene with iodobenzene can achieve high yields.[1] The use of 4-bromophenylacetylene in a copper-free Sonogashira reaction also demonstrates good efficiency.[4] The choice of this compound would likely necessitate more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve comparable results. This could potentially offset the initial cost advantage over the bromo and iodo derivatives in terms of energy consumption and catalyst cost.
Experimental Workflow for a Typical Sonogashira Coupling Reaction
Caption: A generalized workflow for a Sonogashira coupling reaction.
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Click chemistry, particularly the CuAAC reaction, is a highly efficient and widely used method for forming 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Experimental Data Summary: Click Chemistry (CuAAC)
| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | 88 | [5] |
| Phenylacetylene | Benzyl Azide | PEG-tris-trz-Cu(I) | H₂O | 30-35 | 20 | 97 | [6] |
| This compound | - | - | - | - | - | - | - |
| 4-Bromophenylacetylene | - | - | - | - | - | - | - |
| 4-Iodophenylacetylene | - | - | - | - | - | - | - |
Discussion:
The terminal alkyne functionality is the key reactive group in the CuAAC reaction. Therefore, this compound, phenylacetylene, 4-bromophenylacetylene, and 4-iodophenylacetylene are all expected to be efficient participants in this transformation. The electronic nature of the substituent on the phenyl ring can have a minor influence on the reaction rate, but generally, the reaction is robust. Phenylacetylene has been shown to undergo efficient click reactions in various solvent systems, including green solvents like Cyrene™.[5] Given the high efficiency of click chemistry, the choice of alkyne will likely be driven by the desired functionality in the final product and the overall cost. The chloro, bromo, and iodo substituents on the phenyl ring of the other alkynes offer handles for further functionalization, which is a significant benefit despite their higher initial cost.
Polymerization
Terminal alkynes can be polymerized to form conjugated polymers with interesting optical and electronic properties. The choice of monomer can significantly impact the polymerization process and the properties of the resulting polymer.
Experimental Data Summary: Polymerization
| Monomer | Catalyst System | Solvent | Mn ( kg/mol ) | Dispersity (Đ) | Yield (%) | Reference |
| Phenylacetylene | Rh(I) complexes | THF | up to 2.05 x 10⁶ | 1.33 - 1.67 | 100 | [7] |
| Phenylacetylene | Rh-based multicomponent | THF | - | - | moderate | [8] |
| 4-Iodophenylacetylene | [Rh(cod)(OCH₃)]₂ | THF | - | - | - | [9] |
| This compound | - | - | - | - | - | - |
| 4-Bromophenylacetylene | - | - | - | - | - | - |
Note: Direct comparative polymerization data for all the listed alkynes under the same conditions is not available in the searched literature.
Discussion:
The polymerization of phenylacetylene is well-documented, with various rhodium-based catalysts yielding high molecular weight polymers with good yields.[7][8] The polymerization of substituted phenylacetylenes, such as 4-iodophenylacetylene, has also been investigated.[9] The halogen substituent can influence the polymerization behavior and the properties of the resulting polymer. For instance, the presence of a halogen can affect the polymer's solubility and potential for post-polymerization modification. While specific data for the polymerization of this compound was not found in the initial search, it is expected to polymerize in a similar fashion to other substituted phenylacetylenes. The choice of monomer will depend on the desired polymer properties and the cost considerations for large-scale production.
Benefits and Drawbacks: A Balanced View
The selection of a synthetic building block extends beyond just cost and reaction yield. Factors such as stability, ease of handling, and potential for further functionalization are also crucial.
This compound:
-
Benefits: The chloro-substituent provides a handle for further cross-coupling reactions, allowing for the synthesis of more complex molecules. It is generally more stable than the iodo- and bromo-analogs.
-
Drawbacks: It is significantly more expensive than phenylacetylene. Its reactivity in reactions like Sonogashira coupling is lower than that of the bromo and iodo derivatives, potentially requiring harsher conditions.
Phenylacetylene:
-
Benefits: It is the most economical choice. It is a simple and well-characterized building block for introducing a phenylethynyl group.
-
Drawbacks: It lacks a functional handle on the phenyl ring for further elaboration, limiting its utility in building more complex structures.
4-Bromophenylacetylene and 4-Iodophenylacetylene:
-
Benefits: The bromo and iodo substituents are highly reactive in a variety of cross-coupling reactions, making them excellent precursors for more complex molecules. The reactivity order of I > Br allows for selective transformations.
-
Drawbacks: They are considerably more expensive than both phenylacetylene and this compound. They may be less stable than the chloro-analog.
Cost-Benefit Analysis Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 8. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Reaction Products of 1-Chloro-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-chloro-4-ethynylbenzene, a versatile building block in organic synthesis. Below, we detail various reaction pathways, including Sonogashira and Glaser couplings, 1,3-dipolar cycloadditions, and rhodium-catalyzed polymerizations. The structures of the resulting products are confirmed through experimental data, offering a valuable resource for researchers in medicinal chemistry and materials science.
Cross-Coupling Reactions: Sonogashira and Glaser Couplings
This compound readily undergoes cross-coupling reactions at its terminal alkyne, providing access to a diverse range of disubstituted alkynes and conjugated systems.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds.
Reaction Scheme:
References
A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 1-Chloro-4-ethynylbenzene
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of substituted alkynes, pivotal in the fields of medicinal chemistry, materials science, and drug development. This reaction traditionally utilizes a dual-catalyst system of palladium and a copper(I) co-catalyst. However, concerns over the toxicity of copper and the formation of alkyne homocoupling byproducts (Glaser coupling) have spurred the development of copper-free methodologies. This guide provides an objective comparison of copper-free and copper-catalyzed Sonogashira reactions, with a focus on the coupling of the less reactive aryl halide, 1-chloro-4-ethynylbenzene, with a terminal alkyne such as phenylacetylene.
Quantitative Performance Comparison
The following table summarizes typical reaction conditions and performance metrics for the two methods when applied to the coupling of an aryl chloride with a terminal alkyne. It is important to note that while data for copper-free coupling of aryl chlorides is readily available in recent literature, direct modern comparisons for copper-catalyzed coupling of the same substrates are less common, as the field has largely moved towards copper-free systems for these challenging substrates.
| Parameter | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Reaction Scheme | Ar-Cl + R-C≡CH --[Pd catalyst, Cu(I) co-catalyst, Base]--> Ar-C≡C-R | Ar-Cl + R-C≡CH --[Pd catalyst, Base]--> Ar-C≡C-R |
| Typical Pd Catalyst | PdCl₂(PPh₃)₂ | [{Pd(µ-OH)Cl(IPr)}₂] (an N-Heterocyclic Carbene complex) |
| Ligand | Triphenylphosphine (PPh₃) | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |
| Copper Co-catalyst | CuI (Copper(I) Iodide) | None |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Potassium Hydroxide (KOH) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Ethanol (EtOH) |
| Temperature | 80-100 °C | 80 °C |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | Moderate to Good (often lower for aryl chlorides) | Good to Excellent (up to 98% for activated aryl chlorides) |
| Key Advantages | Well-established, effective for aryl iodides and bromides. | Avoids toxic copper, prevents Glaser homocoupling, often faster and higher yielding for aryl chlorides. |
| Key Disadvantages | Requires copper co-catalyst, potential for alkyne homocoupling, may require strictly anaerobic conditions. | Requires more specialized and often more expensive phosphine (B1218219) ligands or NHC-Pd complexes. |
Reaction Mechanisms
The fundamental difference between the two methods lies in the transmetalation step of the catalytic cycle.
Copper-Catalyzed Sonogashira Pathway
In the traditional Sonogashira reaction, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is formed from the oxidative addition of the aryl halide to the palladium(0) catalyst.
Safety Operating Guide
Proper Disposal of 1-Chloro-4-ethynylbenzene: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 1-Chloro-4-ethynylbenzene, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental compliance. As a flammable solid and an irritant, this compound requires careful handling and adherence to hazardous waste regulations.
Correct disposal of this compound is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This document outlines the necessary precautions, procedures, and protocols to manage the waste stream of this halogenated organic compound effectively.
Key Safety and Hazard Information
This compound is classified as a flammable solid that can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE). The following table summarizes key quantitative data and hazard information.
| Property | Value | Reference |
| CAS Number | 873-73-4 | [2] |
| Molecular Formula | C₈H₅Cl | [1][2] |
| Molecular Weight | 136.58 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 45-47 °C | |
| Flash Point | 10 °C (50 °F) - closed cup | [3] |
| Hazard Classifications | Flammable Solid (Category 1), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3) | [1][3] |
| Signal Word | Danger | |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Experimental Protocol for Proper Disposal
The following protocol provides a step-by-step guide for the safe segregation, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
1.1. Before handling, ensure you are wearing appropriate PPE: chemical-resistant gloves (nitrile or Viton), safety goggles or a face shield, and a lab coat.[3][4]
-
1.2. Conduct all operations involving this compound, including waste collection, in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
1.3. Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools when handling the solid.[3]
2. Waste Segregation and Collection:
-
2.1. this compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[5][6] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[6][7]
-
2.2. Collect waste this compound in a designated, properly labeled hazardous waste container.[8][9] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[8]
-
2.3. The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Flammable Solid," "Irritant").[9]
-
2.4. Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3][4]
3. Spill Management:
-
3.1. Small Spills:
-
3.1.1. For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE.[4]
-
3.1.2. Absorb the spill with an inert, dry material such as vermiculite (B1170534) or sand.[4]
-
3.1.3. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
3.1.4. Clean the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as hazardous waste.[9]
-
-
3.2. Large Spills:
4. Storage and Disposal:
-
4.1. Keep the hazardous waste container tightly sealed when not in use.[4][8]
-
4.2. Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[6] The storage area should be away from incompatible materials and sources of ignition.[4]
-
4.3. The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[3][9] Halogenated organic wastes are typically disposed of via incineration at a regulated facility.[5]
-
4.4. Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a safe working environment. Always consult your institution's specific safety and waste disposal protocols.
References
- 1. Benzene, 1-chloro-4-ethynyl- | C8H5Cl | CID 70118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > Alkynes > 873-73-4 | this compound [synthonix.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Chloro-4-ethynylbenzene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Chloro-4-ethynylbenzene. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable solid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn when there is a potential for splash or dust generation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use.[4] |
| Lab coat or chemical-resistant apron | To protect against skin contact. | |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Required when handling the solid outside of a certified chemical fume hood.[5] |
| Footwear | Closed-toe shoes | Standard laboratory practice. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Step 1: Preparation
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in Table 1.
-
Prepare Workspace: Ensure the chemical fume hood is operational. Gather all necessary equipment and reagents.
Step 2: Handling
-
Weighing and Transfer: Carefully weigh the required amount of this compound in a tared container within the fume hood. Avoid generating dust.
-
Experimental Use: Add the chemical to the reaction vessel or solvent within the fume hood. Keep the container tightly closed when not in use.[1]
Step 3: Post-Handling
-
Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and adhere to safety regulations.
-
Waste Segregation: All waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials (e.g., gloves, weighing papers), must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Container Management: The waste container must be kept securely closed and stored in a designated satellite accumulation area.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅Cl[2] |
| Molecular Weight | 136.58 g/mol [2] |
| Appearance | Dark yellow solid[1] |
| Melting Point | 43 - 47 °C[1] |
| Boiling Point | 79 - 82 °C @ 23 mmHg[1] |
| Flash Point | 10 °C[1][5] |
Emergency Procedures
Spill:
-
Small Spill: In case of a small spill within a fume hood, absorb the material with an inert absorbent material and place it in the designated hazardous waste container.
-
Large Spill: For a large spill, evacuate the area and contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
